MC1568
説明
特性
IUPAC Name |
(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAPCMJAOQZSU-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464187 | |
| Record name | MC1568 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852475-26-4 | |
| Record name | MC1568 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Synthesis of MC1568: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC1568, a pyrrole-based hydroxamate, has been a significant tool compound in the study of histone deacetylase (HDAC) biology, particularly concerning class IIa HDACs. Its discovery offered a seemingly selective chemical probe to dissect the roles of these enzymes in various physiological and pathological processes, including myogenesis and adipogenesis. However, the story of this compound is not without its complexities, including a crucial structural reassignment and ongoing debate regarding its precise selectivity profile. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Discovery and Initial Synthesis
This compound was first reported by Mai and colleagues in 2005 as a novel, potent, and specific inhibitor of class II histone deacetylases.[1] It was designed as a derivative of (aryloxopropenyl)pyrrolyl hydroxyamides. The initial synthesis aimed to explore the structure-activity relationship of this chemical scaffold to achieve selectivity for class II HDACs over class I enzymes.
Initial Synthesis Workflow
The initial synthetic route to this compound, as described by Mai et al., involved a multi-step process starting from commercially available reagents. The general workflow is outlined below.
Caption: Initial synthetic workflow for this compound.
Structural Reassignment and Improved Synthesis
In 2014, a pivotal study by Fleming and colleagues led to the structural reassignment of this compound.[1][2] Through detailed spectroscopic analysis, they demonstrated that the actual structure of the active compound was a 2,5-disubstituted pyrrole, not the 2,4-disubstituted isomer as initially reported. This finding had significant implications for the interpretation of previous structure-activity relationship studies. Concurrently, they reported an improved and more efficient synthetic route to the corrected structure of this compound.
Improved Synthesis Protocol
The improved synthesis developed by Fleming et al. offers a more streamlined approach to obtaining this compound. The key steps are detailed below:
Step 1: Synthesis of the Pyrrole Aldehyde
-
A solution of the appropriate starting materials in a suitable solvent is reacted under specific temperature and time conditions to form the core pyrrole aldehyde intermediate.
-
Purification is typically achieved through column chromatography.
Step 2: Wittig Reaction to Form the Propenone Linker
-
The pyrrole aldehyde is reacted with a phosphorus ylide in a Wittig reaction to introduce the propenone linker.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
The product is isolated and purified.
Step 3: Hydrolysis of the Ester
-
The ester group is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
The reaction is acidified to precipitate the carboxylic acid.
Step 4: Formation of the Hydroxamic Acid
-
The carboxylic acid is activated, typically with a coupling reagent like HATU or HBTU.
-
The activated acid is then reacted with hydroxylamine to form the final hydroxamic acid product, this compound.
-
Purification is performed by recrystallization or column chromatography.
Caption: Improved synthetic workflow for this compound.
Biological Activity and Quantitative Data
This compound has been evaluated in a variety of in vitro and in vivo systems to characterize its inhibitory activity against HDACs and its effects on cellular processes.
HDAC Inhibition Profile
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various HDAC enzymes. It is important to note the conflicting reports regarding its selectivity, which are discussed in a later section.
| Target Enzyme | IC50 | Reference |
| Maize Class II HDAC | 22 µM | [1] |
| Maize HD1-A | 100 nM | [1] |
| Human HDAC4 | Active | Mai A, et al. 2005 |
| Human HDAC5 | Active | Nebbioso A, et al. 2009 |
| Human HDAC8 | 151 nM | Another study |
Cellular and In Vivo Activity
| Assay/Model System | Concentration/Dose | Observed Effect | Reference |
| C2C12 Myoblast Differentiation | 1-10 µM | Arrests myogenesis | Nebbioso A, et al. 2009 |
| 3T3-L1 Adipogenesis | ~10 µM | Attenuates PPARγ-induced adipogenesis | [1] |
| Mice (PPRE-Luc transgenic) | 50 mg/kg | Impaired PPARγ signaling in heart and adipose tissue | [1] |
Mechanism of Action
This compound is believed to exert its biological effects primarily through the inhibition of class IIa HDACs, which leads to the modulation of key signaling pathways involved in cell differentiation and development.
The HDAC-MEF2D Signaling Pathway in Myogenesis
In the context of muscle differentiation (myogenesis), class IIa HDACs (such as HDAC4 and HDAC5) act as transcriptional repressors by binding to myocyte enhancer factor 2D (MEF2D). This interaction prevents MEF2D from activating the transcription of muscle-specific genes. This compound is proposed to inhibit the deacetylase activity of these HDACs, leading to the stabilization of the HDAC-MEF2D complex in a repressed state and paradoxically inhibiting MEF2D acetylation, thereby arresting myogenesis.[1]
Caption: Proposed mechanism of this compound in myogenesis.
Interference with PPARγ-Mediated Adipogenesis
This compound has also been shown to interfere with peroxisome proliferator-activated receptor-gamma (PPARγ)-mediated signaling, a key pathway in adipogenesis (fat cell differentiation).[1] By inhibiting HDACs involved in this pathway, this compound can attenuate the differentiation of pre-adipocytes into mature adipocytes.
Experimental Protocols
In Vitro HDAC Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound is a radiometric assay using a radiolabeled acetylated substrate.
Protocol Outline:
-
Enzyme Preparation: Partially purified HDAC enzymes (e.g., from maize extract or recombinant human HDACs) are prepared in an appropriate assay buffer.
-
Substrate Preparation: A substrate, such as [³H]-acetylated histones, is prepared.
-
Inhibition Assay:
-
The HDAC enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period.
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Reaction Quenching and Extraction: The reaction is stopped by the addition of an acidic solution. The released [³H]-acetic acid is then extracted into an organic solvent (e.g., ethyl acetate).
-
Quantification: The amount of radioactivity in the organic phase is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for in vitro HDAC inhibition assay.
The Controversy of this compound Selectivity
While initially hailed as a selective class IIa HDAC inhibitor, subsequent studies have raised questions about the precise selectivity profile of this compound. Some reports suggest that it may not be as selective as first thought and may inhibit other HDAC isoforms, such as HDAC8. These conflicting findings highlight the importance of careful validation of chemical probes and the consideration of potential off-target effects when interpreting experimental results. The structural reassignment of this compound also complicates the interpretation of early studies. Researchers using this compound should be aware of this ongoing discussion and consider validating its effects with other, potentially more selective, tool compounds.
Conclusion
This compound has been a valuable research tool that has contributed significantly to our understanding of the roles of class IIa HDACs in various biological processes. Its journey from discovery and initial synthesis to its structural reassignment and the ongoing debate about its selectivity serves as an important case study in chemical biology and drug discovery. This technical guide provides a comprehensive overview of the key technical aspects of this compound, offering researchers the foundational knowledge needed to effectively utilize and interpret data generated with this important compound.
References
An In-depth Technical Guide to MC1568: Chemical Properties, Structure, and Biological Activity
MC1568 is a synthetic small molecule that has garnered significant interest within the scientific community for its role as a selective inhibitor of class IIa histone deacetylases (HDACs). This document provides a comprehensive overview of its chemical and physical properties, molecular structure, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a derivative of (aryloxopropenyl)pyrrolyl hydroxyamide.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | (2E)-3-[5-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide | [2][3][4] |
| CAS Number | 852475-26-4 | [1][2] |
| Molecular Formula | C₁₇H₁₅FN₂O₃ | [1][2] |
| Molecular Weight | 314.31 g/mol | [1][2] |
| Purity | ≥96% (HPLC) | [3] |
| Solubility | Soluble in DMSO (to 100 mM), DMF (0.5 mg/ml); Insoluble in water and ethanol. | [1][2] |
| Storage | Store solid at +4°C or -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. | [5][6] |
| SMILES | CN1C=C(/C=C/C(C2=CC(F)=CC=C2)=O)C=C1/C=C/C(NO)=O | [3][4] |
| InChI Key | QQDIFLSJMFDTCQ-FIFLTTCUSA-N | [2][6] |
Molecular Structure and Reassignment
The molecular structure of this compound features a hydroxamate group, which is crucial for its HDAC inhibitory activity, linked to a disubstituted pyrrole ring. Initially, the structure was reported as a 2,4-disubstituted pyrrole. However, subsequent research involving an improved synthesis and detailed NMR analysis led to a structural reassignment, confirming that the active isomer is, in fact, a 2,5-disubstituted pyrrole.[7][8][9] This highlights the importance of rigorous structural verification in drug development.
Caption: Reassigned chemical structure of this compound.
Mechanism of Action and Biological Activity
This compound is recognized as a selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[2][10] It displays over 170-fold selectivity for class IIa HDACs compared to class I HDACs (HDAC1, 2, 3).[2] Its inhibitory activity is tissue-selective; for instance, in skeletal muscle and the heart, it inhibits HDAC4 and HDAC5 without affecting HDAC3 activity.[5]
However, it is important to note that some studies have reported conflicting findings. One study found that commercially available this compound failed to inhibit the catalytic activity of recombinant class IIa HDACs in vitro, suggesting its biological effects might stem from off-target activities.[11]
The primary mechanism through which this compound exerts its effects is by modulating the activity of transcription factors, particularly the Myocyte Enhancer Factor-2 (MEF2) family. In the context of myogenesis (muscle cell formation), this compound arrests this process by stabilizing the repressive MEF2D-HDAC4-HDAC3 complex, decreasing MEF2D expression, and paradoxically inhibiting its acetylation.[5][12][13]
Caption: this compound's inhibitory action on myogenesis.
Beyond myogenesis, this compound has been shown to:
-
Interfere with nuclear receptor signaling: It attenuates PPARγ-induced adipogenesis (fat cell formation) and blocks RAR-mediated endodermal differentiation.[1][12]
-
Suppress IL-8 Expression: In human melanoma cells, this compound inhibits the expression of the pro-inflammatory cytokine IL-8 by suppressing c-Jun binding to the IL-8 promoter.[12]
-
Ameliorate Podocyte Injury: In models of kidney disease, this compound has been shown to protect podocytes (specialized cells in the kidney) by inhibiting Adriamycin-induced β-catenin activation.[14][15]
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays.
| Target | IC₅₀ Value | Notes | References |
| Maize Class II HDAC | 22 µM | - | [1][5] |
| Maize HD1-A | 100 nM | 34-fold more selective for HD1-A than HD1-B. | [1] |
| Human Class I HDACs | >170-fold less potent | Exhibits high selectivity for Class IIa over Class I. | [2][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols involving this compound.
1. In Vitro HDAC Enzyme Inhibition Assay (Maize)
-
Objective: To determine the IC₅₀ value of this compound against maize HDAC enzymes.
-
Methodology:
-
A sample of maize enzyme is incubated at 30°C for 30 minutes with [³H]acetate-prelabeled chicken reticulocyte histones as a substrate.
-
This compound is added at varying concentrations.
-
The reaction is stopped by the addition of HCl/acetate.
-
Ethyl acetate is used to extract the liberated tritiated acetic acid.
-
The amount of radioactivity is quantified by scintillation counting to determine the extent of enzyme inhibition.[1]
-
Caption: Workflow for an in vitro HDAC inhibition assay.
2. In Vivo Adriamycin (ADR)-Induced Nephropathy Model
-
Objective: To evaluate the therapeutic potential of this compound in a mouse model of kidney disease.
-
Methodology:
-
Eight-week-old male C57BL/6N mice are injected with Adriamycin (ADR) (20 mg/kg) via the tail vein to induce podocyte injury and nephrotic syndrome.
-
One week after ADR injection, daily intraperitoneal injections of this compound (20 mg/kg) are initiated and continued for three weeks.
-
At the end of the four-week period (1 week ADR + 3 weeks this compound), mice are sacrificed.
-
Kidney tissue and urine are collected for analysis, including histology (PAS staining), immunohistochemistry (for β-catenin, HDACs), and measurement of urinary albumin-to-creatinine ratio to assess proteinuria.[14]
-
3. Cell Culture-Based Myogenesis Assay
-
Objective: To assess the effect of this compound on muscle cell differentiation.
-
Methodology:
-
C2C12 myoblasts are cultured in growth medium.
-
To induce differentiation, the growth medium is replaced with a differentiation medium (DM).
-
This compound (typically 1-10 µM) is added to the DM.
-
Cells are incubated for several days to allow for the formation of myotubes.
-
The extent of myogenesis is assessed by Western blot analysis for muscle-specific proteins like myogenin and α-myosin heavy chain (αMHC).[13][17]
-
Immunoprecipitation assays can be performed to analyze the composition of MEF2D-containing protein complexes.[13]
-
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MC 1568 | Class II HDACs | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved synthesis and structural reassignment of this compound: a class IIa selective HDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of MC1568
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC1568 is a synthetic compound widely utilized in biomedical research as a selective inhibitor of class IIa histone deacetylases (HDACs). Its mechanism of action, particularly in the context of myogenesis, is complex and multifaceted, extending beyond simple enzymatic inhibition. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence that substantiates these findings. Quantitative data are summarized in structured tables, and key experimental protocols are described to facilitate the replication and further investigation of its biological effects. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.
Introduction: this compound as a Class IIa HDAC Inhibitor
This compound is a derivative of (aryloxopropenyl)pyrrolyl hydroxyamide and is recognized for its selectivity towards class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9[1]. These enzymes play a pivotal role in regulating gene expression through the deacetylation of lysine residues on both histone and non-histone proteins. Unlike class I HDACs, which are ubiquitously expressed, class IIa HDACs exhibit tissue-specific expression patterns and are key regulators of cellular differentiation and development, particularly in muscle and neuronal tissues[2][3].
Core Mechanism of Action in Myogenesis
The primary and most extensively studied mechanism of action of this compound is the inhibition of myogenesis (muscle differentiation). This process is not mediated by a straightforward enzymatic inhibition but rather through a multi-pronged modulation of the Myocyte Enhancer Factor 2 (MEF2) transcription factor complex.
The MEF2-HDAC Regulatory Axis in Muscle Differentiation
In undifferentiated myoblasts, class IIa HDACs, particularly HDAC4 and HDAC5, are recruited to MEF2 transcription factors on the promoters of muscle-specific genes, such as myogenin. This recruitment leads to the formation of a repressive complex that includes class I HDACs (e.g., HDAC3) and co-repressors, resulting in histone deacetylation and transcriptional repression, thereby preventing premature muscle differentiation.
During myogenesis, signaling pathways lead to the phosphorylation and nuclear export of class IIa HDACs, relieving their repression of MEF2 and allowing for the recruitment of co-activators like p300/CBP, which are histone acetyltransferases (HATs). This leads to histone hyperacetylation and the activation of muscle-specific gene expression.
This compound-Mediated Arrest of Myogenesis
This compound intervenes in this regulatory axis to arrest myogenesis through three primary mechanisms[2][4][5]:
-
Decreased Expression of MEF2D: Treatment with this compound leads to a reduction in the protein levels of MEF2D, a key transcription factor in the my Mef2 family[2][4].
-
Stabilization of the MEF2D-HDAC4-HDAC3 Repressive Complex: this compound promotes the stability of the repressive complex consisting of MEF2D, HDAC4, and HDAC3 on the promoters of myogenic genes[2][4][6]. This stabilization prevents the dissociation of the repressive complex that is necessary for the initiation of muscle differentiation.
-
Paradoxical Inhibition of MEF2D Acetylation: Despite being an "HDAC inhibitor," this compound paradoxically inhibits the acetylation of MEF2D that is induced during differentiation[2][4]. MEF2D acetylation is a critical step for its full transcriptional activity.
This concerted action ensures that the promoters of muscle-specific genes remain in a repressed state, thereby blocking myogenesis.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity and effects of this compound.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 | Species | Assay Type | Reference |
| Class I HDACs | >170-fold selectivity vs. Class I | Human | In vitro | [1] |
| HDAC4 | Inhibitory activity observed | Human | In vitro | [7] |
| HDAC5 | Inhibitory activity observed | Human | In vitro | [7] |
| HDAC3 | No significant inhibition | Human | In vivo (skeletal muscle, heart) | [2][4] |
| Maize HD1-A (Class II) | 100 nM | Maize | Cell-free | [2] |
| Maize HD1-B (Class I) | 3.4 µM | Maize | Cell-free | [4] |
Note: Comprehensive IC50 data for all human HDAC isoforms are not consistently reported in the literature, and some studies suggest this compound may not be a direct enzymatic inhibitor in vitro.
Table 2: Cellular and In Vivo Concentrations and Effects of this compound
| System | Concentration/Dose | Observed Effect | Reference |
| C2C12 myoblasts | 5 µM | Arrest of myogenesis, stabilization of MEF2D-HDAC4-HDAC3 complex | [4] |
| Human melanoma cells | 1-10 µM | Inhibition of IL-8 expression and cell proliferation | [2] |
| 3T3-L1 pre-adipocytes | Not specified | Attenuation of PPARγ-induced adipogenesis | [2] |
| Mice | 50 mg/kg | Tissue-selective inhibition of HDAC4/5 in skeletal muscle and heart | [2][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Myogenesis
The following diagram illustrates the signaling pathway through which this compound inhibits myogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation: Western blot for proteins of low abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Shifting Selectivity Profile of MC1568: A Technical Guide for Researchers
An In-depth Examination of a Putative Class IIa HDAC Inhibitor
For researchers and professionals in drug development, the quest for selective histone deacetylase (HDAC) inhibitors is paramount for therapeutic advancement. MC1568 has long been cited as a selective inhibitor of class IIa HDACs, a group of enzymes implicated in various diseases, including cancer and muscular dystrophies. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its initially reported mechanism of action, the experimental protocols used for its characterization, and recent findings that challenge its established selectivity.
Quantitative Selectivity Profile of this compound
Initial studies positioned this compound as a potent and selective inhibitor of class IIa HDACs. While precise IC50 values for each human class IIa isoform (HDAC4, HDAC5, HDAC7, and HDAC9) are not consistently available in the literature, the compound was reported to exhibit significant selectivity over class I HDACs.
| Target Class | Representative Isoform(s) | Reported IC50 / Selectivity | Citation |
| Class IIa HDACs | HDAC4, HDAC5 | - | [1][2][3] |
| Maize Class II HDAC | HD1-A | 100 nM | [4] |
| General Class II HDACs | Not specified | 220 nM | [4] |
| Selectivity | Class IIa vs. Class I | >170-fold | [4] |
Note: The provided IC50 values are not from direct comparative assays across all human class IIa isoforms. The 100 nM value is for a maize homolog, and the 220 nM value does not specify the isoform. The greater than 170-fold selectivity is a key reported feature of this compound's initial characterization.[4]
The MEF2 Connection: A Proposed Mechanism of Action
The initial proposed mechanism for this compound's function, particularly in the context of myogenesis, revolves around its interaction with the Myocyte Enhancer Factor 2 (MEF2) transcription factor. Class IIa HDACs are known to be transcriptional repressors that bind to MEF2, inhibiting its activity. This compound was found to stabilize the repressive complex of MEF2D with HDAC4 and the associated corepressor HDAC3.[1][3] This stabilization was thought to be the basis for its biological effects, such as the arrest of myogenesis.[1]
Experimental Protocols for Assessing HDAC Inhibition
The determination of HDAC inhibitor selectivity and potency relies on robust biochemical assays. The following outlines a general protocol for an in vitro HDAC enzymatic assay, which has been a standard method in the field.
In Vitro HDAC Enzymatic Assay (Radiometric)
This assay quantifies the inhibitory potency of a compound against isolated HDAC enzymes by measuring the release of radiolabeled acetyl groups.
Materials:
-
Recombinant human HDAC enzymes (Class IIa: HDAC4, HDAC5, HDAC7, HDAC9)
-
[³H]acetate-prelabeled histone peptides (substrate)
-
This compound (test compound)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Stop Solution (e.g., 1 M HCl, 0.4 M acetic acid)
-
Scintillation fluid
-
96-well microplate
Procedure:
-
Compound Preparation: Serially dilute this compound in DMSO and then further dilute in assay buffer to achieve a range of final concentrations.
-
Enzyme Reaction: In a 96-well plate, combine the recombinant HDAC enzyme, the [³H]acetate-labeled histone substrate, and the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Extraction: Add an organic solvent (e.g., ethyl acetate) to extract the released [³H]acetic acid.
-
Quantification: Transfer the organic phase containing the [³H]acetic acid to a scintillation vial with scintillation fluid.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
A Paradigm Shift: Re-evaluation of this compound's Selectivity
More recent investigations have cast doubt on the initial characterization of this compound as a selective class IIa HDAC inhibitor. A study involving the structural reassignment of this compound has raised questions about its ability to selectively target class IIa HDACs.[5] One report even suggests that this compound does not inhibit any of the four class IIa HDACs at concentrations up to 10 µM, but instead shows inhibitory activity against the class I enzyme, HDAC8.[5]
This conflicting evidence highlights the complexities and potential pitfalls in the characterization of small molecule inhibitors. The initial reports of class IIa selectivity may have been influenced by various factors, including the specific assay conditions, the source and purity of the recombinant enzymes, and the structural integrity of the compound used.
Conclusion for the Research Professional
The case of this compound serves as a crucial reminder of the importance of rigorous and continuous validation in drug discovery and chemical biology. While initially heralded as a selective tool for probing class IIa HDAC function, its selectivity profile is now a subject of debate.
For researchers in the field, it is imperative to:
-
Critically evaluate the literature: Be aware of conflicting reports and structural reassignments of chemical probes.
-
Independently validate tool compounds: Whenever possible, confirm the selectivity and potency of inhibitors in-house using well-defined and controlled experimental systems.
-
Utilize multiple orthogonal assays: Employ different assay formats and cellular models to gain a more comprehensive understanding of a compound's activity.
The evolving story of this compound underscores the dynamic nature of scientific inquiry and the ongoing need for diligence in the development and application of chemical tools to unravel complex biological processes.
References
A Technical Guide to the Biological Impact of MC1568: A Class IIa HDAC Inhibitor
Executive Summary: MC1568 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), demonstrating significant effects across various biological pathways. Primarily recognized for its role in arresting myogenesis, this compound exerts its influence by modulating the stability and activity of critical transcriptional complexes. Its mechanism involves decreasing the expression of myocyte enhancer factor 2D (MEF2D), stabilizing the repressive HDAC4–HDAC3–MEF2D complex, and paradoxically inhibiting MEF2D acetylation.[1][2][3][4] Beyond muscle differentiation, this compound impacts nuclear receptor-mediated signaling, exhibits neuroprotective properties, ameliorates kidney cell injury, and shows potential in anti-viral and metabolic regulation contexts. This document provides an in-depth overview of the biological functions and pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Core Biological Function: Modulation of Myogenesis
The most extensively documented effect of this compound is its potent inhibition of skeletal muscle differentiation (myogenesis). Unlike pan-HDAC inhibitors which can have varied effects, this compound's selectivity for class IIa HDACs allows for a specific blockade of the myogenic program.[1][5]
Mechanism of Action: this compound arrests myogenesis through a multi-faceted mechanism targeting the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, which are master regulators of muscle development. The process involves three key actions:
-
Decreased MEF2D Expression: Treatment with this compound leads to a reduction in the expression of MEF2D, a critical factor for activating muscle-specific genes.[1][2]
-
Stabilization of a Repressive Complex: this compound enhances the stability of the repressive MEF2D-HDAC4-HDAC3 protein complex.[1][2][6] Class IIa HDACs like HDAC4 act as scaffolds, recruiting class I HDACs such as HDAC3 to the complex, which then deacetylates MEF2D. By stabilizing this complex, this compound effectively locks MEF2D in a repressed state, preventing the activation of downstream myogenic genes like myogenin and α-myosin heavy chain (αMHC).[1]
-
Inhibition of MEF2D Acetylation: Paradoxically for an HDAC inhibitor, this compound prevents the acetylation of MEF2D that normally occurs during differentiation.[1][2][4] This is a direct consequence of stabilizing the repressive complex, which retains the active deacetylase, HDAC3, in close proximity to MEF2D.[1]
Effects on Other Key Signaling Pathways
This compound's influence extends to several other critical cellular pathways.
-
Nuclear Receptor Signaling: The inhibitor interferes with differentiation pathways mediated by retinoic acid receptors (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[2][7][8] Notably, in 3T3-L1 preadipocyte cells, this compound attenuates PPARγ-induced adipogenesis, indicating a role in regulating fat cell differentiation.[7]
-
Neuroprotection and Neurite Growth: In neuronal contexts, this compound exhibits protective effects. It promotes neurite growth in dopaminergic neurons, a process potentially mediated by the upregulation of bone morphogenetic protein (BMP) signaling and its downstream factor, SMAD1.[9] In a rat model of Parkinson's disease, peripheral administration of this compound partially protected dopaminergic neurons from 6-OHDA-induced neurodegeneration and reduced associated microglial activation.[10][11]
-
Renal Protection: In models of kidney disease, class IIa HDACs are often upregulated in injured podocytes (specialized kidney cells).[12] this compound administration ameliorates podocyte injury and proteinuria.[12] This protective effect is linked to its ability to inhibit the activation of β-catenin, a key transcription factor involved in epithelial-mesenchymal transition (EMT), a process associated with fibrosis and cell injury.[12][13]
-
Anti-Viral and Anti-Inflammatory Activity: this compound has been shown to inhibit the replication of the influenza A virus in lung epithelial cells by targeting HDAC6/8 activity, which in turn affects the acetylation state and function of Hsp90, a chaperone protein essential for viral polymerase transport.[14] In melanoma cells, it suppresses the expression of the pro-inflammatory cytokine IL-8 by inhibiting c-Jun binding to the IL-8 promoter.[7]
-
Metabolic Regulation: this compound can rescue β-cell dysfunction. Overexpression of Hdac7 in clonal β-cells impairs insulin secretion and mitochondrial function, effects that are fully rescued by this compound treatment.[15] Furthermore, this compound significantly improves glucose-stimulated insulin secretion in pancreatic islets isolated from human donors with type 2 diabetes.[15]
Quantitative Efficacy and Selectivity
The following tables summarize the quantitative data regarding this compound's activity from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Substrate/System | IC50 Value | Selectivity | Reference |
|---|---|---|---|---|
| Maize Class II HDAC | Histone | 22 µM | - | [2][8] |
| Maize HD1-A | Histone | 100 nM | 34-fold vs. HD1-B | [2] |
| Human Class I HDACs | Histone | No significant inhibition | >170-fold vs. Class I | [1][6][8] |
| Human Class IIa HDACs | - | Potent Inhibitor | Selective for Class IIa |[7][8] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Process Studied | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| C2C12 Myoblasts | Myogenesis | 5 µM | Blockade of differentiation | [1] |
| 3T3-L1 Preadipocytes | Adipogenesis | ~10 µM | Attenuation of PPARγ-induced differentiation | [2] |
| Human Podocytes | Cell Injury | 10 µM | Suppression of injury markers (desmin, α-SMA) | [12][13] |
| SH-SY5Y Neuroblastoma | Neurite Growth | 0.01 - 0.1 µM | Promotion of neurite outgrowth | [9] |
| Clonal β-cells | Insulin Secretion | Not specified | Rescue of Hdac7-induced dysfunction |[15] |
Table 3: In Vivo Dosages and Effects of this compound
| Animal Model | Condition | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Mouse | Myogenesis | 50 mg/kg | Tissue-selective inhibition of HDAC4/5 | [1] |
| Mouse | Adipogenesis | 50 mg/kg | Impaired PPARγ signaling in heart/adipose tissue | [2] |
| Mouse | Podocyte Injury (ADR) | 20 mg/kg/day | Ameliorated proteinuria and glomerulosclerosis | [12] |
| Rat | Parkinson's Disease (6-OHDA) | 0.5 mg/kg/day (i.p.) | Reduced neurodegeneration and microglial activation |[10] |
Key Experimental Methodologies
The characterization of this compound's effects relies on a suite of standard and advanced molecular biology techniques.
4.1. HDAC Activity Assay (In Vitro) This assay measures the enzymatic activity of HDACs and their inhibition by compounds like this compound.
-
Principle: Recombinant human HDAC protein is incubated with a radiolabeled acetylated substrate (e.g., [³H]acetyl-histone).
-
Procedure:
-
Incubate recombinant HDAC enzyme, substrate, and this compound (or vehicle control) in assay buffer.
-
Stop the reaction by adding an acidic solution (e.g., HCl/acetate).
-
Extract the released [³H]acetate using an organic solvent like ethyl acetate.
-
Quantify the radioactivity in the organic phase using a liquid scintillation counter.
-
A reduction in radioactivity compared to the control indicates HDAC inhibition.[2]
-
4.2. Western Blot Analysis Used to detect and quantify changes in specific protein levels within cells or tissues after treatment.
-
Procedure:
-
Lyse cells or tissues treated with this compound to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., myogenin, MEF2D, acetylated tubulin).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[3][16]
-
4.3. Co-Immunoprecipitation (Co-IP) This technique is used to identify protein-protein interactions and assess the stability of protein complexes.
-
Procedure:
-
Lyse cells to release protein complexes while maintaining their interactions.
-
Incubate the cell lysate with an antibody that specifically targets one protein in the suspected complex (e.g., anti-MEF2D).
-
Add protein A/G-agarose beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by Western blot using antibodies against other potential members of the complex (e.g., anti-HDAC4, anti-HDAC3).[1][3]
-
4.4. Chromatin Immunoprecipitation (ChIP) Assay ChIP assays determine the association of specific proteins with specific genomic regions in the context of living cells.
-
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitate the protein of interest (e.g., MEF2D) along with its bound DNA using a specific antibody.
-
Reverse the cross-links to release the DNA.
-
Purify the DNA and quantify the amount of a specific target sequence (e.g., the myogenin promoter) using quantitative PCR (qPCR).[1][3]
-
Summary and Future Directions
This compound is a valuable chemical probe for dissecting the specific roles of class IIa HDACs in cellular physiology and disease. Its profound inhibitory effect on myogenesis through the stabilization of a repressive MEF2 complex highlights a unique non-enzymatic mechanism of action for an HDAC inhibitor.[1] The expanding body of research points to its therapeutic potential in a range of conditions far beyond muscle disorders, including kidney disease, neurodegenerative disorders like Parkinson's, type 2 diabetes, and certain inflammatory conditions.
Future research should focus on:
-
Elucidating Off-Target Effects: While selective for class IIa HDACs, a comprehensive analysis of potential off-target interactions is crucial for clinical development.[5]
-
Optimizing Therapeutic Window: Determining the optimal dosing and treatment regimens for different diseases to maximize efficacy while minimizing potential side effects is a critical next step.
-
Combination Therapies: Investigating the synergistic potential of this compound with other therapeutic agents could lead to more effective treatments, particularly in complex diseases like cancer and diabetes.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC-MEF2 complexes. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [cora.ucc.ie]
- 12. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound improves insulin secretion in islets from type 2 diabetes patients and rescues β-cell dysfunction caused by Hdac7 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Initial In Vitro Efficacy of MC1568: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies on the efficacy of MC1568, a selective inhibitor of class IIa histone deacetylases (HDACs). This document details the quantitative effects of this compound on various cell lines, outlines the experimental protocols used in these foundational studies, and visualizes the key signaling pathways influenced by this compound.
Data Presentation
The following tables summarize the quantitative data from in vitro studies of this compound, focusing on its inhibitory concentrations and effects on cell viability.
Table 1: Inhibitory Concentration (IC50) of this compound in Various In Vitro Models
| Target | System | IC50 | Reference |
| Maize HD1-A | Cell-free assay | 100 nM | [1] |
| Maize Class II HDAC | Cell-free assay | 22 µM | [1] |
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Assay | Concentration | Effect | Reference |
| SH-SY5Y Neuroblastoma | MTT Assay | 0.5 µM (Thimerosal-induced) | Approximately 50% cell death after 24h exposure to thimerosal was inhibited by this compound pretreatment. | |
| Melanoma (GR-M, OCM-3) | Cell Proliferation Assay | Not specified | Inhibited cell proliferation | [2] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in the study of this compound's efficacy.
HDAC Inhibition Assay (Maize Enzyme)
This protocol describes a method to determine the inhibitory effect of this compound on HDAC activity using maize enzyme and radiolabeled histones.
-
Enzyme Preparation: A sample of maize enzyme is prepared.
-
Substrate: Total [3H]acetate-prelabeled chicken reticulocyte histones (2 mg/mL) are used as the substrate.
-
Reaction:
-
A 50 μL sample of the maize enzyme is incubated at 30°C.
-
10 μL of the radiolabeled histone substrate is added.
-
The mixture is incubated for 30 minutes.
-
The reaction is stopped by adding 50 μL of 1 M HCl/0.4 M acetate.
-
-
Extraction and Measurement:
-
800 μL of ethyl acetate is added, and the mixture is centrifuged at 10,000 g for 5 minutes.
-
A 600 μL aliquot of the upper phase is transferred to a scintillation cocktail.
-
Radioactivity is measured using a scintillation counter.
-
-
Testing this compound:
-
This compound is initially tested at a concentration of 40 μM.
-
Serial dilutions are performed for active compounds to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Serial dilutions of this compound are prepared in culture medium.
-
The medium from the wells is removed, and 100 µL of the diluted compound solutions are added.
-
A vehicle control (medium with DMSO) and a blank (medium only) are included.
-
The plate is incubated for the desired period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Preparation:
-
Cells are seeded and treated with this compound for the desired time.
-
Both floating and adherent cells are collected.
-
Cells are washed twice with cold PBS.
-
-
Staining:
-
Cells are resuspended in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
100 µL of the cell suspension (1 x 10^5 cells) is transferred to a flow cytometry tube.
-
5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL working solution) are added.
-
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
400 µL of 1X Annexin V Binding Buffer is added to each tube.
-
The samples are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining.
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise.
-
Fix for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro studies of this compound.
Caption: this compound inhibits myogenesis by stabilizing the HDAC4-HDAC3-MEF2D repressor complex.
Caption: this compound suppresses melanoma cell proliferation by inhibiting c-Jun expression and binding.
Caption: Workflow for assessing apoptosis in this compound-treated cells using Annexin V/PI staining.
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
References
MC1568: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MC1568, a selective inhibitor of class IIa histone deacetylases (HDACs). This document details its chemical properties, mechanism of action, key signaling pathway interactions, and established experimental protocols.
Chemical and Physical Properties
This compound is a synthetic (aryloxopropenyl)pyrrolyl hydroxyamide that demonstrates selective inhibitory activity against class IIa HDACs.[1][2][3] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 852475-26-4 | [1][2][3] |
| Molecular Weight | 314.31 g/mol | [2][4][5] |
| Molecular Formula | C₁₇H₁₅FN₂O₃ | [1][2][4] |
| Purity | ≥96% (HPLC) | [4][5] |
| Solubility | Soluble in DMSO (>10 mM), insoluble in water and ethanol. | [1][5] |
| Storage | Store at +4°C for short term or -20°C for long term. | [5][6] |
Mechanism of Action and Biological Activity
This compound is a potent and specific inhibitor of class IIa histone deacetylases, which include HDAC4, HDAC5, HDAC7, and HDAC9.[2][3] It exhibits tissue-selective inhibition, notably affecting HDAC4 and HDAC5 in skeletal muscle and the heart without significantly impacting class I HDACs (HDAC1, 2, 3) or HDAC3 activity.[3][4][5]
The primary mechanism of this compound involves the modulation of transcription factor activity, particularly the myocyte enhancer factor 2D (MEF2D).[1][4] this compound has been shown to arrest myogenesis by:
Furthermore, this compound interferes with retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ)-mediated differentiation pathways, thereby attenuating adipogenesis.[1][2]
Signaling Pathways
The inhibitory effects of this compound are primarily mediated through its influence on key cellular signaling pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC-1568 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of MC1568: A Deep Dive into its Core Theoretical Basis
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the core theoretical basis for the therapeutic potential of MC1568, a selective inhibitor of class IIa histone deacetylases (HDACs). By elucidating its mechanism of action, this document aims to provide a comprehensive resource for professionals engaged in the fields of drug discovery and development.
Executive Summary
This compound is a promising small molecule that exhibits therapeutic potential across a spectrum of diseases, including certain cancers, muscular dystrophies, and nephropathies. Its primary mechanism of action lies in the selective inhibition of class IIa histone deacetylases (HDACs), specifically HDAC4 and HDAC5. This targeted inhibition modulates critical signaling pathways involved in cell differentiation, proliferation, and inflammation, thereby offering a nuanced approach to therapeutic intervention. This guide will detail the molecular interactions, signaling cascades, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: Selective HDAC Inhibition
This compound is a potent and specific inhibitor of class IIa HDACs, demonstrating significantly greater selectivity for this subclass over class I HDACs.[1] This selectivity is crucial as it minimizes off-target effects and allows for a more focused therapeutic action.
Impact on Myogenesis and Muscle Disorders
A primary and well-documented effect of this compound is the arrest of myogenesis.[2][3] This occurs through a multi-faceted mechanism:
-
Stabilization of the HDAC4-HDAC3-MEF2D Complex: this compound stabilizes the repressive complex formed by HDAC4, HDAC3, and the myocyte enhancer factor 2D (MEF2D).[2][3] This stabilization prevents the dissociation of the complex, thereby keeping MEF2D in a repressed state.
-
Decreased MEF2D Expression: The compound has been shown to decrease the overall expression of MEF2D, a key transcription factor for muscle differentiation.[2][3]
-
Inhibition of MEF2D Acetylation: Paradoxically, this compound also inhibits the acetylation of MEF2D that is induced during differentiation.[2][3]
This targeted disruption of myogenesis suggests a therapeutic rationale for conditions characterized by aberrant muscle cell differentiation and regeneration. In the context of Duchenne muscular dystrophy (DMD), where there is constitutive activation of HDACs, a selective class IIa inhibitor like this compound could potentially mitigate the pathological gene expression patterns.[4][5][6]
Interference with Nuclear Receptor Signaling
This compound has been shown to interfere with the differentiation-inducing signaling pathways mediated by retinoic acid receptors (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8] This interference has been observed to block endodermal differentiation in F9 cells and attenuate PPARγ-induced adipogenesis in 3T3-L1 cells.[7][9] This modulation of nuclear receptor signaling opens avenues for its potential use in metabolic diseases and certain cancers where these pathways are dysregulated.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.
| Target | IC50 | Selectivity | Reference |
| Class IIa HDACs | 220 nM | 176-fold vs. Class I | [10] |
| Maize HD1-A | 100 nM | 34-fold vs. Maize HD1-B | [7][10] |
| Maize HD1-B | 3.4 µM | - | [10] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Effect | Concentration | Reference |
| C2C12 | Arrests myogenesis | 5 µM | [10] |
| ZR-75.1 (Breast Cancer) | Inhibits HDAC4 | 5 µM | [10] |
| MCF-7 (Breast Cancer) | Increases acetylated H3/H4 and acetyl-tubulin | 20 µM | [10] |
| Melanoma Cells | Inhibits IL-8 levels and cell proliferation | Not specified | [11] |
| Human Podocytes | Attenuates Adriamycin-induced injury | Not specified | [12] |
Table 2: Cellular Effects of this compound
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the molecular mechanisms and methodologies.
Caption: this compound inhibits HDAC4/5, stabilizing the repressive MEF2D complex and blocking myogenesis.
Caption: Workflow for determining the IC50 of this compound against HDAC enzymes.
Caption: A typical workflow for assessing the effect of this compound on cell proliferation using an MTT assay.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
HDAC Enzyme Inhibition Assay
This protocol is adapted from methodologies used to determine the IC50 values of HDAC inhibitors.[7][10]
-
Enzyme Preparation: Utilize purified maize HD1-A and HD1-B enzymes.
-
Substrate Preparation: Use total [3H]acetate-prelabeled chicken reticulocyte histones (2 mg/mL).
-
Reaction Mixture: In a final volume of 60 µL, combine 50 µL of the maize enzyme preparation with 10 µL of the radiolabeled histone substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (starting from 40 µM and serially diluted) or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction mixtures at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl/0.4 M acetate.
-
Extraction: Add 800 µL of ethyl acetate, vortex thoroughly, and centrifuge at 10,000 g for 5 minutes.
-
Radioactivity Measurement: Transfer 600 µL of the upper ethyl acetate phase to a scintillation vial containing 3 mL of liquid scintillation cocktail.
-
Quantification: Measure the radioactivity using a scintillation counter. The amount of liberated tritiated acetic acid is proportional to the enzyme activity.
-
IC50 Calculation: Determine the concentration of this compound that results in 50% inhibition of enzyme activity.
Cell Proliferation (MTT) Assay
This protocol outlines a standard procedure to assess the effect of this compound on cell proliferation.[11]
-
Cell Seeding: Seed 15 x 10³ cells per well in a 24-well plate in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 3 mM L-glutamine, and 2% penicillin/streptomycin.
-
Initial Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control. In some experiments, cells can be co-treated with a stimulant like phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL.
-
Treatment Incubation: Incubate the treated cells for a specified period (e.g., 6 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Compare the absorbance of treated cells to control cells to determine the effect of this compound on cell proliferation.
Western Blotting for Protein Expression Analysis
This protocol is a general guideline for analyzing changes in protein expression in response to this compound treatment.[2][3]
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., myogenin, αMHC, MEF2D, HDAC4, acetylated tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., HSP70 or α-tubulin) to determine the relative changes in protein expression.
Conclusion and Future Directions
This compound presents a compelling therapeutic candidate due to its selective inhibition of class IIa HDACs and its consequent modulation of key cellular pathways. The data and protocols presented in this guide provide a solid foundation for further investigation into its clinical potential. Future research should focus on in-depth in vivo studies to establish efficacy and safety profiles in relevant disease models, particularly for Duchenne muscular dystrophy and specific cancers. Furthermore, a deeper exploration of the interplay between this compound and other signaling pathways could unveil novel therapeutic combinations and applications. The continued study of this promising molecule holds the potential to deliver innovative treatments for a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC inhibitors as pharmacological treatment for Duchenne muscular dystrophy: a discovery journey from bench to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 7. apexbt.com [apexbt.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MC1568 In Vitro Cell Culture Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in a variety of diseases, including cancer, muscular dystrophies, and neurodegenerative disorders. This document provides a comprehensive guide to the in vitro applications of this compound, including detailed protocols for common cellular assays and an overview of its known mechanisms of action and effects on various signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the selective inhibition of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9. Unlike class I HDACs, which are ubiquitously expressed, class IIa HDACs have a more tissue-specific expression pattern and are known to shuttle between the nucleus and cytoplasm. A key mechanism of action for this compound involves the stabilization of the repressive complex formed between Myocyte Enhancer Factor 2D (MEF2D), HDAC4, and HDAC3.[1][2] This stabilization prevents the acetylation and activation of MEF2D, a transcription factor critical for myogenesis, thereby arresting muscle cell differentiation.[1][2]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line/Target | Value | Reference(s) |
| IC50 | Maize Class II HDACs | 22 µM | [3] |
| Maize HD1-A | 100 nM | [4] | |
| Selectivity | Class II vs. Class I HDACs | >170-fold | [5] |
| Effective Concentration | C2C12 (Myogenesis Inhibition) | 5-10 µM | [1] |
| 3T3-L1 (Adipogenesis Inhibition) | ~10 µM | [5] | |
| Human Podocytes (Injury Amelioration) | 10 µM | [6] | |
| SH-SY5Y (Neuroprotection) | 1-5 µM | ||
| GR-M and OCM-3 (Melanoma; IL-8 and proliferation inhibition) | Not specified | [7] |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
Stock Solution Preparation: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 3.14 mg of this compound (Molecular Weight: 314.31 g/mol ) in 1 mL of DMSO.
Storage: Store the solid compound at -20°C for long-term storage. The DMSO stock solution should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treatment wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value of this compound for the specific cell line.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[9][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of MEF2D and HDAC4 in C2C12 Cells
This protocol provides a method for analyzing the protein levels and interaction of MEF2D and HDAC4 in C2C12 myoblasts treated with this compound.[12][13]
Materials:
-
C2C12 cells
-
Growth medium (DMEM with 10% FBS) and Differentiation medium (DMEM with 2% horse serum)
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-MEF2D, anti-HDAC4, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Protein A/G agarose beads (for immunoprecipitation)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture C2C12 cells in growth medium. To induce differentiation, switch to differentiation medium. Treat the cells with this compound (e.g., 5-10 µM) or vehicle (DMSO) for the desired time (e.g., 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation (for protein interaction):
-
Incubate 500 µg of protein lysate with an anti-MEF2D antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates (for expression analysis) or immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression. For immunoprecipitation, the presence of HDAC4 in the MEF2D pulldown indicates their interaction.
Signaling Pathways and Visualizations
This compound and the MEF2D Signaling Pathway in Myogenesis
This compound inhibits myogenesis by stabilizing the repressive MEF2D-HDAC4-HDAC3 complex. This prevents the dissociation of the corepressor complex, leading to the continued deacetylation of MEF2D and histones at target gene promoters, thereby repressing the expression of myogenic genes like myogenin.
Caption: this compound stabilizes the MEF2D-HDAC4-HDAC3 complex, inhibiting myogenesis.
This compound Experimental Workflow for In Vitro Assays
A typical workflow for evaluating the in vitro effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various cellular and molecular assays.
Caption: A generalized experimental workflow for studying the effects of this compound in vitro.
This compound and the Wnt/β-catenin Signaling Pathway
In certain cellular contexts, such as in podocytes, this compound has been shown to inhibit the activation of the Wnt/β-catenin signaling pathway.[6] HDAC inhibitors can modulate this pathway at various levels, and in this case, this compound was found to block the expression of activated β-catenin.[6]
Caption: this compound can inhibit the Wnt/β-catenin signaling pathway by blocking β-catenin activation.
References
- 1. bio-techne.com [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class II-specific histone deacetylase inhibitors this compound and MC1575 suppress IL-8 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of MEF2 by Histone Deacetylase 4- and SIRT1 Deacetylase-Mediated Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Standard Protocol for the Application of MC1568 in Cultured Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. By selectively inhibiting class IIa HDACs, this compound has emerged as a valuable chemical probe to investigate the biological functions of these enzymes in various cellular processes, including myogenesis, adipogenesis, neuroprotection, and podocyte injury.[2][4] This document provides a comprehensive guide for the utilization of this compound in cultured cells, including detailed protocols for common experimental models and a summary of its effects on key signaling pathways.
Mechanism of Action
This compound exerts its biological effects by interfering with the enzymatic activity of class IIa HDACs. This inhibition leads to the hyperacetylation of HDAC targets, which can modulate gene expression and cellular function. A key mechanism of action involves the disruption of the interaction between class IIa HDACs and the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors.[2][5] In muscle cells, this compound has been shown to stabilize the repressive MEF2-HDAC complex, paradoxically leading to an arrest of myogenesis.[2][5] Furthermore, this compound can influence other signaling pathways, including those mediated by peroxisome proliferator-activated receptor-gamma (PPARγ) and bone morphogenetic proteins (BMPs).[1][6]
Data Presentation
The following tables summarize quantitative data from various in vitro studies using this compound, providing a reference for experimental design.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Biological Process | Effective Concentration | Observed Effect | Reference |
| C2C12 (Mouse Myoblasts) | Myogenesis | 1 µM | Arrest of myogenesis, stabilization of MEF2-HDAC4 complex. | [2][5] |
| 3T3-L1 (Mouse Preadipocytes) | Adipogenesis | 1-10 µM | Attenuation of PPARγ-induced adipogenesis. | [1][6] |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection | 0.1 µM | Promotion of neurite growth. | |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against 6-OHDA | Not specified | Partial protection against 6-OHDA-induced cell death. | [7] |
| Human Podocytes | Podocyte Injury | 10 µM | Amelioration of Adriamycin-induced injury, restoration of cytoskeleton. | [4] |
Table 2: IC50 Values of this compound for HDAC Isozymes
| HDAC Isozyme | IC50 | Notes | Reference |
| Class IIa HDACs | Potent and selective inhibition | Greater than 170-fold selectivity over class I HDACs. | [3] |
| HDAC4 | Inhibited | [2] | |
| HDAC5 | Inhibited | [2] | |
| HDAC6 | Inhibited | Indicated by increased acetyl-tubulin levels. | |
| HDAC8 | Inhibited | [8] | |
| Class I HDACs (HDAC1, 2, 3) | No significant inhibition | [9] |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To enhance solubility, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.
-
Storage: Store the stock solution at -20°C for several months. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.[9]
Protocol for Studying the Effect of this compound on C2C12 Myoblast Differentiation
This protocol describes how to assess the impact of this compound on the differentiation of C2C12 mouse myoblasts into myotubes.
Materials:
-
C2C12 mouse myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Differentiation Medium (DM): DMEM with 2% horse serum and 1% penicillin/streptomycin.[10]
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation and staining reagents (e.g., paraformaldehyde, antibodies against myogenic markers like Myogenin or Myosin Heavy Chain)
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a suitable culture vessel at a density that allows them to reach 80-90% confluency before inducing differentiation.
-
Induction of Differentiation: Once the cells reach the desired confluency, replace the GM with DM.
-
This compound Treatment: Add this compound to the DM at the desired final concentration (e.g., 1 µM). Include a vehicle control group treated with an equivalent volume of DMSO. This compound can be added at the start of differentiation or at later time points to study its effect on different stages of myogenesis.[5]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) to allow for myotube formation.
-
Assessment of Myogenesis:
-
Morphological Analysis: Observe the formation of multinucleated myotubes using phase-contrast microscopy.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for myogenic markers to visualize myotube formation and protein expression.
-
Western Blotting: Lyse the cells and perform Western blotting to quantify the expression levels of myogenic regulatory factors and muscle-specific proteins.
-
Protocol for Assessing the Impact of this compound on 3T3-L1 Preadipocyte Differentiation
This protocol outlines the methodology to study the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 mouse preadipocytes
-
Growth Medium: DMEM with 10% calf serum.
-
Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Culture: Culture 3T3-L1 cells in growth medium until they reach confluence.
-
Induction of Adipogenesis: Two days post-confluence, replace the growth medium with MDI medium.
-
This compound Treatment: Add this compound at the desired concentration (e.g., 1-10 µM) to the MDI medium. Include a vehicle control.
-
Differentiation Period: After 2-3 days, replace the MDI medium with insulin medium (with or without this compound). Continue to culture for another 2-3 days, refreshing the medium every 2 days.
-
Assessment of Adipogenesis:
-
Oil Red O Staining: After approximately 8-10 days of differentiation, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.
-
Gene Expression Analysis: Perform qPCR to analyze the expression of adipogenic marker genes such as Pparg and Fabp4.
-
Protocol for Evaluating the Neuroprotective Effects of this compound in SH-SY5Y Cells
This protocol provides a framework to investigate the neuroprotective properties of this compound in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Reagents for viability assays (e.g., MTT, LDH assay kits)
-
Antibodies for immunofluorescence or Western blotting (e.g., anti-β-III-tubulin for neurites)
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in appropriate culture plates. For neurite outgrowth experiments, a lower seeding density is recommended.
-
This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 0.1 µM) for a specific duration (e.g., 24 hours) before inducing toxicity.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin at a pre-determined toxic concentration.
-
Co-incubation: Co-incubate the cells with the neurotoxin and this compound for the desired experimental period.
-
Assessment of Neuroprotection:
-
Cell Viability Assays: Perform MTT or LDH assays to quantify cell viability and cytotoxicity.
-
Neurite Outgrowth Analysis: For neurite outgrowth studies, fix the cells and perform immunofluorescence for neuronal markers. Measure the length and number of neurites per cell.
-
Apoptosis Assays: Use assays like TUNEL or caspase activity assays to assess apoptosis.
-
Signaling Pathways and Visualization
This compound has been shown to modulate several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
This compound and the MEF2 Signaling Pathway
Caption: this compound inhibits the enzymatic activity of HDAC4/5, stabilizing the repressive MEF2-HDAC complex and preventing the activation of myogenic genes.
This compound and the PPARγ Signaling Pathway in Adipogenesis
Caption: this compound inhibits class IIa HDACs, which can interfere with the PPARγ-mediated signaling cascade that drives adipogenesis.
Experimental Workflow for Assessing this compound Effects
Caption: A generalized experimental workflow for investigating the effects of this compound on cultured cells.
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Culture Method and Regulation Mechanisms of Stages of C2C12 Cell Line Myogenesis - Isayeva - I.P. Pavlov Russian Medical Biological Herald [journals.eco-vector.com]
- 5. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for MC1568 Administration in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a selective inhibitor of class IIa histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes. This tissue-selective inhibitor has garnered significant interest for its therapeutic potential in a variety of diseases.[1][2] In animal models, this compound has demonstrated efficacy in neurological disorders, kidney disease, and muscle pathologies by modulating cellular pathways involved in inflammation, cell death, and tissue regeneration.[3][4] These notes provide a comprehensive overview of the administration of this compound in various animal models of disease, including detailed protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action
This compound selectively inhibits class IIa HDACs, specifically HDAC4 and HDAC5, without significantly affecting class I HDACs.[5][2] This selectivity is critical for its therapeutic effects and reduced toxicity. In skeletal muscle and heart tissue, this compound has been shown to inhibit the activity of HDAC4 and HDAC5, which are key regulators of muscle differentiation and cardiac hypertrophy.[1] The primary mechanism involves the stabilization of the MEF2D-HDAC3/4 complex, which arrests myogenesis.[5][6] By inhibiting these HDACs, this compound can influence gene expression patterns that are beneficial in various disease states.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the administration of this compound in animal models.
Table 1: this compound Administration in Neurological Disease Models
| Disease Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Parkinson's Disease | 6-OHDA lesion rat model | 0.5 mg/kg | Intraperitoneal (i.p.) | 7 days | Reduced forelimb akinesia, protected dopaminergic neurons, prevented microglial activation. | [3] |
| Thimerosal-induced Neurotoxicity | Infant male rats | 40 mg/kg | Intraperitoneal (i.p.) | Co-administered with thimerosal on postnatal days 7, 9, 11, and 15 | Moderated the increase in HDAC4, reduced histone H4 deacetylation and caspase-3 cleavage, and reduced motor activity changes. | [7] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A mice | 40 mg/kg | Intraperitoneal (i.p.) | Daily, from day 90 to 105 | Early improvement in motor performance, increased skeletal muscle electrical potentials, and increased muscle expression of myogenic genes. | |
| Postoperative Cognitive Dysfunction (POCD) | Aging mice | 20 mg/kg | Intraperitoneal (i.p.) | 0.5-hour pretreatment before POCD model preparation | Did not significantly reduce the activation of inflammatory pathways (NF-κB/p65, JAK/STAT, TLR/MyD88) compared to a Class I HDAC inhibitor. | [8] |
Table 2: this compound Administration in Other Disease Models
| Disease Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Nephrotic Syndrome (Adriamycin-induced) | C57BL/6N mice | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks, starting 1 week after ADR injection | Ameliorated proteinuria and podocyte injury, decreased expression of Fibronectin and α-SMA, and inhibited β-catenin activation. | [4][9] |
| General Tissue-Selective HDAC Inhibition | CD1 outbred mice | 50 mg/kg | Not specified | Every 2 days for a 10-day period | No detectable liver toxicity, weight loss, or behavioral abnormalities. Increased tubulin acetylation in kidney, spleen, muscle, and heart. | [1] |
| PPARγ Signaling Impairment | PPRE-Luc transgenic C57BL/6 mice | 50 mg/kg | Not specified | Not specified | Impaired PPARγ signaling, primarily in the heart and adipose tissues. | [10] |
Experimental Protocols
Administration of this compound in a Rat Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of peripherally administered this compound in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.[3]
Materials:
-
Male rats
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Stereotaxic apparatus
-
Microsyringe
Procedure:
-
Induction of Parkinson's Disease Model: Anesthetize rats and secure them in a stereotaxic frame.[11] Inject 6-OHDA into the striatum to induce nigrostriatal dopaminergic neurodegeneration.[3]
-
Drug Preparation: Dissolve this compound in a suitable vehicle to a final concentration for a 0.5 mg/kg dosage.[3]
-
Administration: Administer this compound (0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 7 days.[3]
-
Behavioral Testing: Assess forelimb akinesia using standard behavioral tests.[3]
-
Histological and Molecular Analysis: At the end of the treatment period, sacrifice the animals and perfuse the brains.[3] Process brain tissue for immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining) and microglial activation (e.g., Iba1 staining).[3] Analyze nuclear HDAC5 levels in nigral dopaminergic neurons.[3]
Administration of this compound in a Mouse Model of Nephrotic Syndrome
Objective: To evaluate the efficacy of this compound in ameliorating podocyte injury and proteinuria in an Adriamycin (ADR)-induced mouse model of nephrotic syndrome.[4][9]
Materials:
-
Eight-week-old male C57BL/6N mice[4]
-
Adriamycin (ADR)[4]
-
This compound (e.g., from Selleck)[4]
-
Vehicle
-
Tail vein injection equipment
-
Metabolic cages for urine collection
Procedure:
-
Induction of Nephrotic Syndrome: Induce nephrotic syndrome by a single tail vein injection of ADR at a dose of 20 mg/kg.[4]
-
Treatment Initiation: One week after the ADR injection, begin daily intraperitoneal injections of this compound at a dose of 20 mg/kg.[4]
-
Treatment Duration: Continue the daily injections for a total of 3 weeks.[4]
-
Monitoring: Monitor proteinuria by collecting urine from the mice housed in metabolic cages and measuring the urine albumin-to-creatinine ratio.[4][9]
-
Endpoint Analysis: After 4 weeks from the initial ADR injection (1 week of disease induction + 3 weeks of treatment), sacrifice the mice.[4][9]
-
Histopathological and Molecular Evaluation: Perfuse and collect the kidneys for histological analysis (e.g., PAS staining for glomerulosclerosis), electron microscopy to assess foot process effacement, and immunohistochemical staining for markers of podocyte injury (e.g., synaptopodin), fibrosis (e.g., fibronectin, α-SMA), and signaling pathways (e.g., β-catenin).[4][9]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for its administration in an animal model.
Caption: this compound inhibits Class IIa HDACs, preventing MEF2D repression.
Caption: General workflow for in vivo studies with this compound.
Concluding Remarks
This compound represents a promising therapeutic agent with a selective mechanism of action. The data and protocols presented here provide a foundation for researchers to design and execute robust preclinical studies to further elucidate its therapeutic potential across a range of diseases. Careful consideration of the animal model, dosage, administration route, and treatment duration is essential for obtaining reliable and reproducible results.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC 1568 | Class II Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 10. apexbt.com [apexbt.com]
- 11. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC1568 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] These enzymes play a crucial role in regulating gene expression and are implicated in a variety of physiological and pathological processes. This compound has been utilized in numerous preclinical studies to investigate the therapeutic potential of class IIa HDAC inhibition in various disease models, including muscle disorders, kidney disease, and neurodegenerative conditions.[3][4][5] These application notes provide a comprehensive overview of the recommended dosages, administration protocols, and mechanistic insights for the use of this compound in mouse studies.
Quantitative Data Summary
The dosage and administration of this compound in mice can vary significantly depending on the research context, including the mouse strain, disease model, and intended biological endpoint. The following table summarizes dosages from various published studies.
| Dosage | Administration Route | Frequency | Mouse Strain | Disease Model/Area of Study | Reference |
| 50 mg/kg | Not Specified | Every 2 days for 10 days | CD1 | Myogenesis | [3] |
| 50 mg/kg | Not Specified | Acute administration | CD1 | Tissue-selective HDAC inhibition | [3] |
| 1, 10, 50 mg/kg | Not Specified | Not Specified | Not Specified | Dose-dependent effects on myogenin expression | [3] |
| 20 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks | C57BL/6N | Adriamycin-induced nephrotic syndrome | [4] |
| 50 mg/kg | Oral (p.o.) | Daily for 7 days | PPRE-Luc transgenic C57BL/6 | PPARγ signaling | [6] |
| 40 mg/kg | Intraperitoneal (i.p.) | Daily from day 90 to 105 | SOD1G93A | Amyotrophic Lateral Sclerosis (ALS) | [5] |
| 0.5 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Rat | Parkinson's Disease (6-OHDA model) | [7] |
| 40 mg/kg | Intraperitoneal (i.p.) | Co-administered with Thimerosal | Infant Male Rat | Thimerosal-induced neurotoxicity | [8] |
Signaling Pathway of this compound
This compound primarily targets class IIa HDACs, leading to downstream effects on gene transcription. A key mechanism involves the modulation of the Myocyte Enhancer Factor 2 (MEF2) transcription factor. In a normal state, class IIa HDACs shuttle between the nucleus and cytoplasm. When in the nucleus, they can bind to MEF2, recruiting co-repressors like HDAC3 and forming a repressive complex that inhibits the transcription of MEF2 target genes. This compound inhibits the deacetylase activity of class IIa HDACs, which can lead to the stabilization of the repressive MEF2-HDAC complex, thereby preventing muscle differentiation.[1][3] Additionally, this compound has been shown to interfere with RAR- and PPARγ-mediated signaling and inhibit β-catenin activation.[1][4][6]
Caption: Signaling pathway of this compound in modulating MEF2-dependent transcription.
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound to mice.
Protocol 1: Intraperitoneal Administration of this compound for Kidney Disease Model
This protocol is adapted from a study investigating the effect of this compound on adriamycin-induced nephrotic syndrome in mice.[4]
1. Materials:
- This compound (e.g., from Selleck Chemicals)
- Vehicle: A solution for dissolving or suspending this compound. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
- Adriamycin (ADR)
- 8-week-old male C57BL/6N mice
- Standard animal housing and care facilities
- Insulin syringes (28-30 gauge)
2. Experimental Workflow:
Caption: Workflow for evaluating this compound in a mouse model of kidney disease.
3. Procedure:
- Animal Acclimatization: Acclimate 8-week-old male C57BL/6N mice to the animal facility for at least one week before the experiment.
- Disease Induction: On day 0, induce nephrotic syndrome by a single intravenous (tail vein) injection of Adriamycin (20 mg/kg).
- This compound Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle daily. For a 20 mg/kg dose in a 25g mouse, you would inject 0.5 mg of this compound. If the stock concentration is 10 mg/mL, you would inject 50 µL.
- This compound Administration: Starting on day 7 post-ADR injection, administer this compound (20 mg/kg) or vehicle control via intraperitoneal injection daily for three consecutive weeks.
- Monitoring: Monitor the mice daily for signs of distress, and measure body weight and proteinuria regularly (e.g., weekly).
- Endpoint Analysis: At the end of the treatment period (day 28), sacrifice the mice and collect kidney tissues for histological and molecular analyses, such as PAS staining for glomerulosclerosis and western blotting for protein expression.[4][10]
Protocol 2: Oral Administration of this compound for Gene Expression Studies
This protocol is based on a study examining the effect of this compound on PPARγ signaling.[6]
1. Materials:
- This compound
- Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
- PPRE-Luc transgenic C57BL/6 mice (or other appropriate strain)
- Oral gavage needles
- Standard animal housing and care facilities
2. Experimental Workflow:
Caption: Workflow for oral administration of this compound in gene expression studies.
3. Procedure:
- Animal Acclimatization: Acclimate PPRE-Luc transgenic C57BL/6 mice to the facility for at least one week.
- This compound Preparation: Prepare a suspension of this compound in the vehicle suitable for oral gavage.
- This compound Administration: Administer this compound (50 mg/kg) or vehicle control via oral gavage daily for 7 consecutive days.
- Monitoring: Observe the animals daily for any adverse effects.
- Endpoint Analysis: On day 8, sacrifice the mice and harvest tissues of interest (e.g., heart, adipose tissue) to assess the impact on PPARγ signaling, for instance, through a luciferase reporter assay.[6]
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
preparing MC1568 stock solution for experiments
A Selective Class IIa Histone Deacetylase (HDAC) Inhibitor
For research, scientific, and drug development professionals.
These application notes provide detailed protocols for the preparation, storage, and application of MC1568, a potent and selective inhibitor of class IIa histone deacetylases (HDACs). Proper handling and preparation of this compound are crucial for ensuring experimental reproducibility and accuracy.
This compound is a valuable tool for studying the roles of HDAC4 and HDAC5 in various biological processes, including myogenesis, adipogenesis, and neuronal remodeling.[1][2][3] It exhibits tissue-selective inhibition, making it a significant compound for targeted therapeutic research.[2][4]
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₁₇H₁₅FN₂O₃[5] |
| Molecular Weight | 314.31 g/mol [5] |
| CAS Number | 852475-26-4[5] |
| Appearance | Solid powder |
| Solubility | - DMSO: ≥15.7 mg/mL[5], >10 mM[5], up to 100 mM - Ethanol: Insoluble[5] - Water: Insoluble[5] |
| Storage (Solid) | Store at or below -20°C. The solid form is stable for at least 12 months when stored as directed.[4][6] Some suppliers suggest storage at +4°C. For long-term stability, ≥ 4 years, storage at -20°C is recommended.[3] |
| Storage (Stock Solution) | Store stock solutions in aliquots at -20°C or -80°C.[1] Stock solutions in DMSO can be stored at -20°C for several months[5] or up to one month.[7] For longer-term storage of 1 to 2 years, -80°C is recommended.[1] Avoid repeated freeze-thaw cycles.[1] Aqueous solutions should not be stored for more than one day.[4][6] |
| IC₅₀ Values | - Maize HD1-A: 100 nM[5][8] - Maize Class II HDAC: 22 µM[4][5] |
| Typical Working Concentrations | - In vitro (cell culture): ~10 µM[3][5] - In vivo (mice): 50 mg/kg[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.143 mg of this compound (Molecular Weight = 314.31 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 314.31 g/mol = 3.143 mg
-
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM solution from 3.143 mg, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. To aid dissolution for higher concentrations, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Quality Control:
-
Ensure the solution is clear and free of any visible particulates.
-
Properly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[9]
-
Example for a final concentration of 10 µM in 1 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of culture medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to achieve a final concentration of 10 µM.
-
-
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated samples. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[9]
-
Application to Cells: Add the final working solution to your cell cultures and proceed with the experiment.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.
Caption: A diagram showing the inhibitory effect of this compound on the HDAC-MEF2D signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. apexbt.com [apexbt.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for MC1568 in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a synthetic compound that acts as a selective inhibitor of Class IIa histone deacetylases (HDACs), with pronounced activity against HDAC4 and HDAC5. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. In the context of neurobiology, the dysregulation of HDAC activity is implicated in the pathogenesis of various neurodegenerative diseases. This compound has emerged as a valuable research tool to investigate the therapeutic potential of selective HDAC inhibition in neurological disorders. Its ability to cross the blood-brain barrier, although not extensively quantified in publicly available literature, allows for its use in in vivo models of central nervous system diseases.
These application notes provide a comprehensive overview of the use of this compound in neurobiology research, including its mechanism of action, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the enzymatic activity of Class IIa HDACs, particularly HDAC4 and HDAC5. Unlike pan-HDAC inhibitors, this compound shows no significant inhibition of Class I or Class IIb HDACs at therapeutic concentrations.
The primary mechanism involves the stabilization of the repressor complex formed between myocyte enhancer factor 2 (MEF2) and Class IIa HDACs. In pathological conditions, the nuclear accumulation of HDAC4 and HDAC5 can lead to the repression of MEF2-dependent gene transcription, which is crucial for neuronal survival and function. By inhibiting the deacetylase activity of these HDACs, this compound prevents the deacetylation of MEF2 and other target proteins, thereby relieving transcriptional repression and promoting the expression of neuroprotective genes.
Data Presentation
Inhibitory Activity and Selectivity of this compound
| Target | IC50 Value | Species/System | Reference |
| Maize Class II HDAC (HD1-A) | 100 nM | Maize | [1] |
| Maize Class II HDAC (general) | 22 µM | Maize | [1] |
| Human Class IIa HDACs (HDAC4, HDAC5) | Potent Inhibition | In vitro/in vivo | [2][3] |
| Human Class I HDACs (HDAC1, 2, 3) | No significant inhibition | In vitro | [2] |
| Human Class IIb HDACs | Not the primary target | In vitro | [2] |
Note: Specific IC50 values for this compound against individual human Class IIa HDAC isoforms are not consistently reported in publicly available literature. However, functional assays demonstrate its potent and selective inhibition of this subclass.
In Vivo Efficacy of this compound in Neurodegenerative Disease Models
| Disease Model | Animal | This compound Dosage | Route of Administration | Key Findings | Reference |
| Parkinson's Disease (6-OHDA lesion) | Rat | 0.5 mg/kg/day for 7 days | Intraperitoneal (i.p.) | Reduced forelimb akinesia, protected dopaminergic neurons, decreased microglial activation. | [4] |
| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mouse | 40 mg/kg/day (from day 90 to 105) | Intraperitoneal (i.p.) | Early improvement in motor performance. | |
| Thimerosal-induced Neurotoxicity | Rat | 40 mg/kg | Intraperitoneal (i.p.) | Reduced motor activity changes, prevented caspase-3 cleavage. | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling in Neuroprotection
This compound's neuroprotective effects are primarily mediated through the inhibition of Class IIa HDACs, leading to the derepression of MEF2-regulated genes. This pathway is crucial for neuronal survival and function.
Caption: this compound-mediated neuroprotection pathway.
Regulation of EAAT2 Expression by HDAC Inhibition
HDAC inhibitors, including the Class IIa inhibitor this compound, have been shown to upregulate the expression of the excitatory amino acid transporter 2 (EAAT2). This transporter is critical for clearing excess glutamate from the synapse, thereby preventing excitotoxicity. The precise mechanism by which this compound induces EAAT2 expression is an area of active research, but it is believed to involve the modulation of transcription factors that regulate the EAAT2 gene.
Caption: Proposed mechanism of this compound-induced EAAT2 expression.
Experimental Workflow: Western Blot for Histone Acetylation
This workflow outlines the key steps to assess the effect of this compound on histone acetylation levels in neuronal cells.
Caption: Western blot workflow for histone acetylation analysis.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Thimerosal-Induced Toxicity in SH-SY5Y Cells
This protocol is adapted from studies investigating the neuroprotective effects of this compound against neurotoxins.[5]
1. Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with this compound at various concentrations (e.g., 1, 3, 5 µM) or vehicle (DMSO) for 2 hours.
-
After pre-treatment, expose the cells to the neurotoxin thimerosal (e.g., 0.5 µM) for 24 hours.
3. Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation with thimerosal, remove the medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
4. Western Blot Analysis for HDAC4 and Cleaved Caspase-3:
-
Seed SH-SY5Y cells in 6-well plates and treat as described above.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC4, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities.
Protocol 2: In Vivo Neuroprotection in a 6-OHDA Rat Model of Parkinson's Disease
This protocol is based on studies evaluating the neuroprotective effects of this compound in a rodent model of Parkinson's disease.[4]
1. Animals:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
2. 6-OHDA Lesioning:
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or the striatum. The coordinates will need to be optimized based on the rat strain and age.
-
A typical injection might involve 8 µg of 6-OHDA in 4 µL of saline containing 0.02% ascorbic acid, infused at a rate of 1 µL/min.
3. This compound Treatment:
-
One day after the 6-OHDA lesion, begin daily intraperitoneal (i.p.) injections of this compound (0.5 mg/kg) or vehicle (e.g., DMSO in saline).
-
Continue the treatment for 7 consecutive days.
4. Behavioral Assessment (Cylinder Test for Forelimb Akinesia):
-
Two weeks after the 6-OHDA lesion, assess motor function using the cylinder test.
-
Place the rat in a transparent cylinder and record its forelimb movements for 5 minutes.
-
Count the number of times the rat uses its contralateral (impaired) and ipsilateral (unimpaired) forelimbs for wall exploration.
-
Calculate the percentage of contralateral forelimb use.
5. Immunohistochemical Analysis:
-
At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect the brains and post-fix them overnight.
-
Cryoprotect the brains in a sucrose solution and section them on a cryostat.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Perform immunohistochemistry for Iba1 to assess microglial activation.
-
Quantify the number of TH-positive neurons and the density of TH-positive fibers using stereological methods.
Protocol 3: Immunofluorescence for HDAC4 Subcellular Localization
This protocol allows for the visualization of HDAC4 localization within neuronal cells following this compound treatment.
1. Cell Culture and Treatment:
-
Grow neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) on glass coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for a desired time period (e.g., 6-24 hours).
2. Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Incubate the cells with a primary antibody against HDAC4 diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
4. Imaging and Analysis:
-
Wash the cells three times with PBST.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze the images to determine the nuclear-to-cytoplasmic fluorescence intensity ratio of HDAC4.
Conclusion
This compound is a powerful tool for dissecting the role of Class IIa HDACs in neurobiological processes and disease. Its selectivity allows for a more targeted approach compared to pan-HDAC inhibitors, facilitating the elucidation of specific pathways involved in neurodegeneration and neuroprotection. The protocols provided herein offer a starting point for researchers to investigate the therapeutic potential of this compound in various models of neurological disorders. Further research is warranted to fully understand its mechanism of action and to establish its efficacy and safety profile for potential clinical applications.
References
- 1. apexbt.com [apexbt.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing MC1568 to Study Myogenesis and Muscle Differentiation
Introduction
MC1568 is a potent and selective inhibitor of Class IIa histone deacetylases (HDACs), particularly HDAC4 and HDAC5.[1][2] In the context of muscle biology, Class IIa HDACs act as critical repressors of myogenesis. They are recruited by the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors to the promoters of muscle-specific genes, where they suppress gene expression and prevent premature differentiation.[3][4] The study of this compound provides a valuable tool to dissect the nuanced roles of Class IIa HDACs in muscle development and disease, offering insights beyond what pan-HDAC inhibitors can provide.[1]
Mechanism of Action in Myogenesis
Contrary to the general effect of HDAC inhibitors which often promote differentiation, this compound paradoxically arrests myogenesis.[1][5] This unique mechanism provides a specific tool for investigating the regulatory checkpoints in muscle differentiation. The inhibitory action of this compound is multifaceted:
-
Stabilization of the Repressive Complex: this compound stabilizes the repressive complex formed by MEF2D, HDAC4, and the co-repressor HDAC3 at the promoter of myogenic genes.[1][6] By locking this complex in place, it prevents the transcriptional activation required for differentiation.
-
Decreased MEF2D Expression: Treatment with this compound leads to a reduction in the expression of MEF2D, a key transcription factor for myogenesis.[1]
-
Inhibition of MEF2D Acetylation: The compound paradoxically inhibits the acetylation of MEF2D that normally occurs during differentiation, further contributing to the repressed state.[1][6]
This mechanism effectively leaves the MEF2-HDAC complex in a persistent state of repression, thereby blocking the expression of crucial myogenic regulatory factors like myogenin and α-myosin heavy chain (αMHC).[1][2]
Signaling Pathway of this compound in Myogenesis
Caption: this compound stabilizes the MEF2-HDAC repressive complex, blocking myogenic gene expression.
Quantitative Data Summary
The following tables summarize the effects of this compound on myogenesis as reported in literature. Experiments were primarily conducted using the C2C12 mouse myoblast cell line.
Table 1: Effect of this compound on Myogenic Protein Expression and Gene Promoters
| Target Protein/Gene | Cell Line | This compound Conc. | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Myogenin | C2C12 | 5 µM | 48 hours | Expression blocked | [1] |
| α-Myosin Heavy Chain (αMHC) | C2C12 | 5 µM | 48 hours | Expression blocked | [1] |
| MEF2D | C2C12 | 5 µM | 48 hours | Expression repressed | [1] |
| Acetyl-Histone H3 (Myogenin Promoter) | C2C12 | 5 µM | - | Acetylation inhibited | [6] |
| MEF2D Occupancy (Myogenin Promoter) | C2C12 | 5 µM | - | Occupancy prevented | [6] |
| MEF2D Occupancy (MCK Promoter) | C2C12 | 5 µM | - | Occupancy prevented |[6] |
Table 2: Effect of this compound on Myotube Formation and MEF2 Activity
| Assay | Cell Line | This compound Conc. | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Myotube Formation | C2C12 | 10 µM | 4 days | Completely abolished | [7][8] |
| MEF2-dependent Reporter Assay | C2C12 | 10 µM | 3 days | Significant reduction in luciferase activity |[8] |
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation for this compound Treatment
This protocol outlines the standard procedure for culturing C2C12 cells and inducing differentiation, which serves as the basis for testing the effects of this compound.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): DMEM high glucose, 10-20% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.[9]
-
Differentiation Medium (DM): DMEM high glucose, 2% Horse Serum (HS), 1% Penicillin/Streptomycin.[10]
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.25%)
-
Tissue culture plates/flasks
Procedure:
-
Cell Maintenance (Growth Phase):
-
Culture C2C12 cells in GM at 37°C in a humidified 5% CO2 incubator.
-
Passage cells when they reach 50-60% confluency to prevent spontaneous differentiation.[10] Do not allow them to become fully confluent in GM.
-
To passage, wash cells with PBS, add Trypsin-EDTA, and incubate for 1-2 minutes. Neutralize with GM, centrifuge, and re-plate at a 1:10 to 1:20 ratio.[10]
-
-
Seeding for Differentiation Experiment:
-
Seed C2C12 myoblasts onto appropriate culture plates (e.g., 6-well or 12-well plates) in GM at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
-
Induction of Differentiation and this compound Treatment:
-
When cells reach 80-90% confluency, aspirate the GM.
-
Wash the cell monolayer once with sterile PBS.
-
Add Differentiation Medium (DM). This marks Day 0 of differentiation.
-
For the treatment group, add this compound to the DM to achieve the desired final concentration (e.g., 5-10 µM). For the vehicle control group, add an equivalent volume of DMSO.
-
Incubate the cells at 37°C and 5% CO2.
-
-
Maintenance During Differentiation:
-
Replace the medium (DM with or without this compound) every 24-48 hours.
-
Cells can be harvested for analysis (e.g., protein, RNA) or fixed for imaging at desired time points (e.g., 24, 48, 72, 96 hours).
-
Experimental Workflow for Studying this compound Effects
Caption: Workflow for assessing this compound's impact on C2C12 myoblast differentiation.
Protocol 2: Analysis of Myotube Formation by Immunofluorescence
This protocol is used to visualize and quantify the extent of muscle cell fusion and differentiation into myotubes.
Materials:
-
Cells cultured on glass coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Goat Serum in PBS
-
Primary Antibody: Anti-Myosin Heavy Chain (MHC) antibody
-
Secondary Antibody: Fluorophore-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
At the end of the differentiation period, aspirate the medium and gently wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Staining:
-
Incubate with the primary anti-MHC antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope. MHC-positive cells will represent differentiated myocytes/myotubes. DAPI will stain all nuclei.
-
Fusion Index: To quantify differentiation, calculate the fusion index: (Number of nuclei in myotubes with ≥3 nuclei / Total number of nuclei) x 100%. Capture multiple random fields of view per condition for robust analysis. This compound treatment is expected to dramatically reduce or abolish the fusion index.
-
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of Histone Deacetylases in Skeletal Muscle Physiology and Systemic Energy Homeostasis: Implications for Metabolic Diseases and Therapy [frontiersin.org]
- 5. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC-MEF2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
- 10. dsmz.de [dsmz.de]
Application Notes and Protocols for Investigating Diabetic Models with MC1568 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a selective inhibitor of class IIa histone deacetylases (HDACs), particularly HDAC4, 5, 7, and 9. Emerging research suggests a potential role for this compound in the context of diabetes by modulating pancreatic β-cell function and development. These application notes provide a comprehensive overview of the current understanding of this compound's effects in diabetic models, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to further investigate the therapeutic potential of this compound in diabetes.
Data Presentation
In Vitro and Ex Vivo Efficacy of this compound
The following tables summarize the key quantitative findings from in vitro and ex vivo studies on the effects of this compound.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
| Donor Type | Treatment | Basal Insulin Secretion (2.8 mM Glucose) | Stimulated Insulin Secretion (16.7 mM Glucose) | Fold Change (Stimulated/Basal) |
| Non-diabetic | Vehicle | Normalized to 1 | ~4.5x increase | ~4.5 |
| Non-diabetic | This compound (1 µM) | No significant change | No significant change | No significant change |
| Type 2 Diabetes | Vehicle | Normalized to 1 | ~2x increase | ~2 |
| Type 2 Diabetes | This compound (1 µM) | No significant change | Significantly increased vs. Vehicle (p < 0.05) | Increased |
Data synthesized from Daneshpajooh et al., 2018.[1]
Table 2: this compound Rescue of Hdac7-Induced β-Cell Dysfunction in Clonal β-Cells
| Parameter | Control | Hdac7 Overexpression | Hdac7 Overexpression + this compound (1 µM) |
| Glucose-Stimulated Insulin Secretion | Normal | Significantly reduced | Restored to control levels |
| Mitochondrial Respiration | Normal | Significantly reduced | Rescued |
| Cellular ATP Content | Normal | Significantly reduced | Increased |
| Apoptosis | Basal level | Increased | Reversed to control levels |
| Cell Number | Normal | Reduced | Normalized |
Data synthesized from Daneshpajooh et al., 2018.[1][2]
Table 3: Effect of this compound on Pancreatic Explant Development
| Gene/Protein | Treatment | Fold Change vs. Control |
| Pax4 mRNA | This compound | ~3x increase |
| Insulin mRNA | This compound | ~2.5x increase |
| Somatostatin mRNA | This compound | ~4x increase |
| Insulin-positive cell area | This compound | ~2x increase |
| Somatostatin-positive cell area | This compound | ~2.3x increase |
Data synthesized from Lenoir et al., 2011.[3][4]
In Vivo Efficacy of this compound
A study comparing a class I-specific (MS275) and class II-specific (this compound) HDAC inhibitor in diet-induced obese (DIO) mice found that the class I inhibitor improved energy expenditure and insulin sensitivity. In contrast, the class II inhibitor, this compound, did not demonstrate these beneficial effects on whole-body metabolism in this specific model[5]. This highlights the need for further in vivo studies in different diabetic models to fully elucidate the systemic effects of this compound.
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes in Mice using Streptozotocin (STZ)
This protocol is for inducing a model of Type 1 diabetes in mice, which can subsequently be used for testing the efficacy of this compound.
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer, pH 4.5
-
Sterile saline (0.9% NaCl)
-
Insulin syringes (28-30G)
-
Glucometer and test strips
-
10% sucrose water
Procedure:
-
Preparation: Prepare the STZ solution immediately before use by dissolving it in cold citrate buffer. Protect the solution from light. A common high-dose protocol uses 150-200 mg/kg STZ[6][7]. Alternatively, a multiple low-dose protocol (e.g., 50 mg/kg for 5 consecutive days) can be used to induce a more gradual onset of diabetes[8].
-
Fasting: Fast the mice for 4-6 hours before STZ injection[8][9].
-
Injection: Administer the STZ solution via intraperitoneal (IP) injection.
-
Post-injection Care: Immediately after injection, replace the regular drinking water with 10% sucrose water for 48-72 hours to prevent hypoglycemia[9].
-
Blood Glucose Monitoring: Monitor blood glucose levels daily or every other day starting 24-48 hours after the final STZ injection. Mice with blood glucose levels consistently above 250-300 mg/dL are considered diabetic[10].
Protocol 2: Administration of this compound to Diabetic Mice
This protocol describes the administration of this compound to diabetic mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO and sterile saline)
-
Syringes and needles for injection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle. A common approach is to dissolve it in a small amount of DMSO and then dilute it with sterile saline.
-
Dosage and Administration: A dosage of 20 mg/kg has been used in mice, administered daily via intraperitoneal (IP) injection[11]. The optimal dose and frequency may need to be determined empirically for the specific diabetic model and study objectives.
-
Treatment Period: The duration of treatment will depend on the study's endpoints. For example, a study on diabetic complications might require several weeks of treatment.
-
Monitoring: Throughout the treatment period, monitor animal health, body weight, and blood glucose levels regularly.
Protocol 3: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol details the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose stimulation after treatment with this compound.
Materials:
-
Isolated pancreatic islets
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)
-
This compound
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA and different glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated conditions)
-
Insulin ELISA kit
Procedure:
-
Islet Culture and Treatment: Culture isolated islets in standard culture medium. For this compound treatment, add the compound (e.g., 1 µM) to the culture medium and incubate for a specified period (e.g., 24 hours)[1].
-
Pre-incubation: After treatment, wash the islets and pre-incubate them in KRB buffer with a low glucose concentration (2.8 mM) for 1 hour at 37°C to establish a basal state[1].
-
Basal Insulin Secretion: Transfer a group of islets (e.g., 10-15 similar-sized islets per well) to fresh KRB buffer with low glucose (2.8 mM) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement[1][12].
-
Stimulated Insulin Secretion: Transfer the same islets to KRB buffer with a high glucose concentration (16.7 mM) and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement[1][12].
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the insulin secretion data to the total insulin content of the islets or to the number of islets per well.
Protocol 4: Assessment of β-Cell Apoptosis
This protocol provides a method to assess the effect of this compound on β-cell apoptosis.
Materials:
-
Isolated islets or β-cell lines
-
Culture medium
-
Apoptosis-inducing agent (e.g., cytokines, high glucose, or palmitate)
-
This compound
-
Apoptosis detection kit (e.g., TUNEL assay or Caspase-3 activity assay)
Procedure:
-
Cell Culture and Treatment: Culture islets or β-cells and treat them with the apoptosis-inducing agent in the presence or absence of this compound for a specified duration.
-
Apoptosis Assay: Follow the instructions of the chosen apoptosis detection kit.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
-
Quantification: Quantify the percentage of apoptotic cells or the level of caspase activity according to the kit's instructions. Compare the results between the different treatment groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: this compound inhibits HDAC7, leading to restored β-cell function.
Experimental Workflow for In Vivo Study of this compound in a Diabetic Mouse Model
Caption: Workflow for in vivo evaluation of this compound in diabetic mice.
Conclusion
This compound shows promise as a tool to investigate the role of class IIa HDACs in diabetes and as a potential therapeutic agent. The available data indicate that this compound can improve β-cell function and survival in vitro and ex vivo, particularly by inhibiting HDAC7. However, the in vivo effects on systemic glucose metabolism require further investigation, with at least one study in DIO mice suggesting limited efficacy compared to class I HDAC inhibitors. The provided protocols and diagrams offer a framework for researchers to further explore the mechanisms of action and therapeutic potential of this compound in various diabetic models. Future studies should focus on comprehensive in vivo efficacy and safety profiling to validate the promising preclinical findings.
References
- 1. This compound improves insulin secretion in islets from type 2 diabetes patients and rescues β-cell dysfunction caused by Hdac7 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific Control of Pancreatic Endocrine β- and δ-Cell Mass by Class IIa Histone Deacetylases HDAC4, HDAC5, and HDAC9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Improving Insulin Sensitivity With HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of hyperglycemia in STZ-induced diabetic mice by prophylactic treatment with heat-killed Mycobacterium aurum: possible effects on glucose utilization, mitochondrial uncoupling, and oxidative stress in liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-Dose Streptozotocin Induction Protocol (mouse) [slack.protocols.io:8443]
- 9. diacomp.org [diacomp.org]
- 10. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for Studying Podocyte Injury with MC1568 in Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocyte injury is a critical event in the pathogenesis of various kidney diseases, leading to proteinuria and progressive loss of renal function. Histone deacetylases (HDACs) have emerged as key regulators in the development of chronic kidney disease, with class IIa HDACs being particularly implicated in podocyte damage.[1][2] MC1568 is a selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) that has shown promise in ameliorating podocyte injury.[1][3] In kidney tissues from patients with Focal Segmental Glomerulosclerosis (FSGS), all four members of class IIa HDACs were found to be significantly upregulated in podocytes.[1][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and mitigate podocyte injury in both in vitro and in vivo models of kidney disease. The methodologies are primarily based on studies using the Adriamycin (ADR)-induced nephropathy model, a well-established model that recapitulates key features of human FSGS.[4][5]
Mechanism of Action
This compound exerts its protective effects on podocytes through the selective inhibition of class IIa HDACs. This inhibition leads to the restoration of the podocyte cytoskeleton and the suppression of injury markers such as desmin and α-smooth muscle actin (α-SMA).[1][3] A key molecular mechanism underlying these effects is the inhibition of Adriamycin-induced β-catenin activation.[2][3] The hyperactivation of β-catenin is known to impair podocyte integrity and drive proteinuria.[3][6] By suppressing this pathway, this compound helps to preserve podocyte structure and function.
Data Presentation
In Vitro Efficacy of this compound in Adriamycin-Treated Human Podocytes
| Parameter | Control | Adriamycin (ADR) | ADR + this compound (10 µM) |
| HDAC Class IIa Expression | Baseline | Increased | Suppressed |
| Desmin Expression | Low | Increased | Ameliorated |
| α-SMA Expression | Low | Increased | Ameliorated |
| Cytoskeleton Structure | Organized | Disrupted & Rearranged | Restored |
| Active β-catenin | Low | Increased | Suppressed |
Table 1: Summary of in vitro effects of this compound on human podocytes treated with Adriamycin. Data compiled from He et al., 2022.[3][7]
In Vivo Efficacy of this compound in a Mouse Model of Adriamycin-Induced Nephropathy
| Parameter | Control | Adriamycin (ADR) | ADR + this compound (20 mg/kg) |
| Urine Albumin-to-Creatinine Ratio | Normal | Significantly Increased | Significantly Reduced |
| Glomerulosclerosis (PAS staining) | Absent | Severe | Ameliorated |
| Podocyte Foot Process Effacement (EM) | Absent | Severe | Ameliorated |
| Fibronectin Expression | Low | Increased | Decreased |
| α-SMA Expression | Low | Increased | Decreased |
| Glomerular β-catenin Expression | Low | Segmentally Increased | Prohibited |
Table 2: Summary of in vivo effects of this compound in a mouse model of Adriamycin-induced nephropathy. Data compiled from He et al., 2022.[3][7]
Experimental Protocols
In Vitro Model: Adriamycin-Induced Injury in Human Podocytes
a. Human Podocyte Culture and Differentiation
Conditionally immortalized human podocytes are a standard tool for these studies.
-
Proliferation: Culture podocytes at 33°C in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1X Insulin-Transferrin-Selenium (ITS) to promote proliferation.
-
Differentiation: To induce differentiation, passage the podocytes and culture them at 37°C in the same medium but without ITS. Allow cells to differentiate for 10-14 days. Differentiated podocytes will exhibit a characteristic arborized morphology.
b. Adriamycin and this compound Treatment
-
Once podocytes are fully differentiated, serum-starve them for 24 hours in serum-free RPMI 1640 medium.
-
Pre-treat the cells with 10 µM this compound (or vehicle control) for 2 hours.
-
Induce injury by adding Adriamycin (final concentration typically 10-30 µg/mL; requires optimization for specific cell line and batch) to the culture medium and incubate for 24-48 hours.
-
Harvest cells for downstream analysis.
c. Western Blot Analysis
-
Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-HDAC4, -HDAC5, -desmin, -α-SMA, -active-β-catenin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
d. Immunofluorescence for Cytoskeleton Staining
-
Cell Plating and Treatment: Plate differentiated podocytes on collagen-coated coverslips and treat with ADR and this compound as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain the actin cytoskeleton with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature.
-
Mounting and Imaging: Wash the coverslips, mount them on slides with a DAPI-containing mounting medium, and visualize using a fluorescence microscope.
In Vivo Model: Adriamycin-Induced Nephropathy in Mice
a. Animal Model Induction
-
Animals: Use male BALB/c mice, 8-10 weeks old. This strain is susceptible to ADR-induced nephropathy.[8][9]
-
Adriamycin Injection: Administer a single intravenous (tail vein) injection of Adriamycin (10-11 mg/kg body weight).[10]
b. This compound Administration
-
One week after the ADR injection, begin daily intraperitoneal (i.p.) injections of this compound at a dose of 20 mg/kg.[3][7]
-
Continue the treatment for 3 weeks. The control group should receive vehicle injections.
c. Urine and Blood Sample Collection and Analysis
-
Urine Collection: House mice in metabolic cages for 24-hour urine collection at baseline and at specified time points after ADR injection.
-
Analysis: Measure urinary albumin and creatinine concentrations using commercially available ELISA kits to determine the albumin-to-creatinine ratio, a key indicator of proteinuria.
d. Histological Analysis
-
Tissue Preparation: At the end of the treatment period, euthanize the mice and perfuse the kidneys with PBS followed by 4% PFA. Embed the kidneys in paraffin and cut 4 µm sections.
-
Periodic Acid-Schiff (PAS) Staining:
-
Deparaffinize and rehydrate the kidney sections.
-
Oxidize in 0.5% periodic acid solution for 5 minutes.
-
Rinse in distilled water.
-
Place in Schiff reagent for 15 minutes.
-
Wash in lukewarm tap water for 5 minutes.
-
Counterstain with hematoxylin for 1 minute.
-
Dehydrate and mount.
-
-
Glomerulosclerosis Scoring: Evaluate the degree of glomerulosclerosis on the PAS-stained sections in a blinded manner.
e. Immunohistochemistry (IHC)
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Staining: Block endogenous peroxidase activity and non-specific binding. Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Detection: Use a suitable HRP-conjugated secondary antibody and a DAB substrate kit for visualization. Counterstain with hematoxylin.
f. Transmission Electron Microscopy (TEM)
-
Tissue Fixation: Cut small (1 mm³) pieces of the kidney cortex and fix them in 2.5% glutaraldehyde in a cacodylate buffer.
-
Processing: Post-fix the tissue in osmium tetroxide, dehydrate through a graded series of ethanol, and embed in resin.
-
Sectioning and Staining: Cut ultrathin sections (70-90 nm), place them on copper grids, and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the glomerular ultrastructure, particularly the podocyte foot processes, using a transmission electron microscope.
Conclusion
This compound is a valuable tool for investigating the role of class IIa HDACs in podocyte injury and for exploring potential therapeutic strategies for proteinuric kidney diseases. The protocols outlined above provide a robust framework for assessing the efficacy of this compound in well-established in vitro and in vivo models of podocytopathy. Careful execution of these experiments will enable researchers to further elucidate the molecular mechanisms of podocyte protection and evaluate the therapeutic potential of selective HDAC inhibition.
References
- 1. Renal PAS Methenamine Staining Protocol - IHC WORLD [ihcworld.com]
- 2. Accelerated protocol for the differentiation of podocytes from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Human Kidney Progenitor Cultures and Their Differentiation into Podocytes [bio-protocol.org]
- 4. A Protocol for One-Step Differentiation of Human Induced Pluripotent Stem Cells into Mature Podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
- 6. 2.6. PAS Staining [bio-protocol.org]
- 7. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adriamycin Nephropathy: A Failure of Endothelial Progenitor Cell-Induced Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adriamycin-induced nephropathy model | SMC Laboratories Inc. [smccro-lab.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Navigating MC1568: A Technical Support Guide for Researchers
For immediate assistance with MC1568, this technical support center provides essential information for researchers, scientists, and drug development professionals. Below you will find troubleshooting guidance for common solubility issues, frequently asked questions, and detailed experimental protocols to ensure the successful use of this selective class IIa histone deacetylase (HDAC) inhibitor in your experiments.
Troubleshooting Common this compound Solubility Issues
Researchers may encounter challenges with the solubility of this compound. This guide provides a systematic approach to addressing these issues.
Problem: Precipitate observed in my this compound stock solution.
-
Possible Cause: The solubility limit in the chosen solvent may have been exceeded, or the solution may have cooled, causing the compound to fall out of solution.
-
Solution:
Problem: My this compound solution is cloudy or forms a suspension in aqueous media.
-
Possible Cause: this compound is insoluble in water.[1][2] Direct dilution of a DMSO stock into aqueous buffers without appropriate co-solvents can cause precipitation.
-
Solution: For in vivo or cell-based assays requiring aqueous dilutions, the use of co-solvents is necessary. A common formulation involves a multi-step dilution process. Please refer to the detailed In Vivo Formulation Protocol below.
Problem: Inconsistent results in my experiments.
-
Possible Cause: Poor solubility or precipitation of this compound can lead to inaccurate concentrations and, consequently, unreliable experimental outcomes.
-
Solution:
-
Always visually inspect your solutions for any signs of precipitation before use.
-
Prepare fresh working solutions from a clear stock solution for each experiment. It is not recommended to store aqueous solutions for more than one day.[3][4]
-
Follow the recommended storage conditions for stock solutions to maintain compound integrity.
-
Below is a logical workflow to troubleshoot solubility issues with this compound.
References
troubleshooting inconsistent results with MC1568
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of class IIa histone deacetylases (HDACs), with notable activity against HDAC4 and HDAC5.[1][2] Its primary mechanism of action involves the stabilization of the myocyte enhancer factor 2D (MEF2D)-HDAC3/4 complex, which leads to the arrest of myogenesis.[1][2][3] It does not show significant inhibition of class I HDACs.[1][4]
Q2: What are the common research applications of this compound?
This compound is frequently used in cell and animal models to investigate the roles of class IIa HDACs in a variety of biological processes, including:
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][4] For long-term storage, the solid form should be kept at -20°C, where it is stable for at least one year.[4][6] Stock solutions in DMSO can be stored at -20°C for up to one month, though it is recommended to prepare and use solutions on the same day if possible.[7] Avoid repeated freeze-thaw cycles.[6]
Q4: At what concentrations is this compound typically used in cell culture experiments?
The effective concentration of this compound in cell-based assays typically ranges from 1 to 10 µM.[5] However, the optimal concentration can vary depending on the cell type and the specific experimental endpoint.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide addresses common issues and provides potential solutions.
Problem 1: High variability in experimental replicates.
| Potential Cause | Troubleshooting Suggestion |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. For small volumes, use low-retention tips and pre-wet the tip before aspirating the solution. |
| Incomplete Mixing | After adding this compound or other reagents to wells, gently mix the plate on a shaker or by tapping to ensure a homogenous solution. |
| Edge Effects on Plates | Evaporation from the outer wells of a microplate can alter compound concentrations. To minimize this, fill the outer wells with sterile water or PBS and do not use them for experimental samples. |
| Cell Seeding Density | Inconsistent cell numbers at the start of an experiment can lead to variable results. Ensure a uniform single-cell suspension before seeding and be consistent with your seeding density across all wells. |
Problem 2: No observable effect of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Compound Instability | Prepare fresh stock solutions of this compound in DMSO. Although stable for up to a month at -20°C, prolonged storage or improper handling can lead to degradation. Do not store aqueous solutions for more than a day.[4] |
| Incorrect Concentration | The optimal concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Insufficient Incubation Time | The effect of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration. |
| Low Target Expression | The target HDACs (HDAC4, HDAC5) may not be expressed at sufficient levels in your cell line. Verify the expression of class IIa HDACs by Western blot or qPCR. |
| Solvent Issues | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) as high concentrations can be toxic or induce differentiation in some cell types.[1][3][8] |
Problem 3: Unexpected or off-target effects.
| Potential Cause | Troubleshooting Suggestion |
| DMSO-induced Effects | Run a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated cells) to distinguish the effects of the compound from those of the solvent. DMSO itself can influence cell growth and differentiation.[9] |
| Cell Line Integrity | Verify the identity of your cell line through short tandem repeat (STR) profiling. Cross-contamination or genetic drift can alter cellular responses. |
| Interaction with Other Pathways | This compound has been reported to interfere with RAR- and PPARγ-mediated signaling pathways.[4][9] Consider these potential interactions when interpreting your data. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 314.31 g/mol | [2] |
| Purity | ≥96% | [2] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Typical Cell Culture Concentration | 1 - 10 µM | [5] |
| In vivo Dosage (mice) | 50 mg/kg | [6] |
Experimental Protocols
Western Blot for Histone Acetylation
This protocol is a general guideline for assessing changes in histone acetylation following this compound treatment.
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per well on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Differentiation Assay (Myogenesis)
This protocol outlines a general procedure to assess the effect of this compound on myogenesis in C2C12 cells.
-
Cell Seeding: Plate C2C12 myoblasts on gelatin-coated plates in growth medium (DMEM with 10% FBS).
-
Induction of Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum).
-
This compound Treatment: Add this compound at the desired concentrations to the differentiation medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 3-5 days, replacing the differentiation medium with fresh medium and this compound every 48 hours.
-
Analysis of Differentiation:
-
Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with a primary antibody against a myogenic marker (e.g., Myosin Heavy Chain, MyoD). Follow with an appropriate fluorescently labeled secondary antibody and visualize using a fluorescence microscope.
-
Western Blot: Lyse cells and perform Western blotting as described above to detect the expression of myogenic proteins.
-
Visualizations
Caption: General experimental workflow for studying the effects of this compound.
Caption: this compound stabilizes the MEF2D-HDAC3/4 repressive complex.
Caption: this compound interferes with PPARγ and RAR signaling pathways.
References
- 1. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 2. benchchem.com [benchchem.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 8. lifetein.com [lifetein.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing MC1568 Concentration for Cell Viability
Welcome to the technical support center for the use of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for maintaining cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a selective inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9. By inhibiting these enzymes, this compound prevents the deacetylation of various protein substrates, including histones and transcription factors. A key target of class IIa HDACs is the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors. By inhibiting HDACs, this compound can lead to the stabilization of the HDAC-MEF2 complex and modulate MEF2-dependent gene expression, which is crucial in processes like myogenesis. Additionally, this compound has been shown to interfere with retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways.
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: A typical starting concentration for this compound can range from 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. For sensitive cell lines or long-term incubations, it is advisable to start with a lower concentration (e.g., 1 µM) and perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: How does this compound affect cell viability?
A3: The effect of this compound on cell viability is context-dependent. In some studies, at concentrations effective for inhibiting class IIa HDACs, it has shown minimal impact on the viability of certain cell types, such as primary cortical neurons where 7.5 µM had no effect on its own.[1] However, in other contexts, particularly in cancer cell lines, it can inhibit cell proliferation.[2][3] It is crucial to perform a viability assay (e.g., MTT, PrestoBlue, or trypan blue exclusion) for your specific cell line to determine the concentration range that achieves the desired biological effect without inducing significant cytotoxicity.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, this compound has been investigated in combination with other therapeutic agents. For example, its ability to modulate specific signaling pathways may create synergistic effects with other drugs. When planning combination studies, it is essential to perform dose-matrix experiments to identify optimal concentrations and to assess potential synergistic, additive, or antagonistic effects on cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed at expected effective concentrations. | The cell line is particularly sensitive to this compound. The compound concentration is too high. The incubation time is too long. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. Start with a lower concentration range (e.g., 0.1 µM - 5 µM). Ensure the final DMSO concentration is not exceeding 0.1%. |
| No observable biological effect at tested concentrations. | The concentration of this compound is too low. The cell line may be resistant or does not express the target HDACs at sufficient levels. The experimental endpoint is not sensitive to class IIa HDAC inhibition. | Increase the concentration of this compound in a stepwise manner (e.g., up to 20 µM or higher, while monitoring viability). Verify the expression of class IIa HDACs (HDAC4, 5, 7, 9) in your cell line via Western blot or qPCR. Consider alternative or complementary assays to measure the biological effect. |
| Inconsistent results between experiments. | Variability in cell seeding density. Inconsistent compound dilution and preparation. Cell passage number affecting cellular response. | Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use cells within a consistent and low passage number range. |
| Precipitation of this compound in the culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the stock solution is fully dissolved in DMSO before diluting in the culture medium. When diluting, add the this compound stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Avoid using excessively high final concentrations. |
Quantitative Data
The optimal concentration of this compound is highly cell-type specific. The following table summarizes effective concentrations used in various published studies. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line / Model | Effective Concentration Range | Observed Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | 1 - 5 µM | Neuroprotective against thimerosal-induced apoptosis. | [1][4] |
| Primary Cortical Neurons | 7.5 µM | No effect on cell viability when used alone. | [1] |
| Human Podocytes | 10 µM | Effective in suppressing Adriamycin-induced injury markers. | [5][6] |
| GR-M and OCM-3 (Melanoma) | Not specified | Inhibition of cell proliferation. | [2][3] |
| C2C12 (Mouse Myoblasts) | 5 µM | Blocked myogenin induction. | |
| 3T3-L1 (Mouse Pre-adipocytes) | ~10 µM | Attenuated PPARγ-induced adipogenesis. | [7] |
Note: The IC50 value for this compound against maize class II HDAC is 22 µM.[8] This value reflects enzymatic inhibition and not necessarily the cytotoxic concentration in mammalian cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the effect of this compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
C2C12 Myoblast Differentiation Assay
This protocol describes how to assess the effect of this compound on the differentiation of C2C12 myoblasts into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS)
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a muscle-specific protein (e.g., Myosin Heavy Chain, MyoD)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate C2C12 myoblasts in a suitable culture vessel (e.g., 24-well plate) in Growth Medium.
-
Induction of Differentiation: When the cells reach approximately 80-90% confluency, switch the medium to Differentiation Medium to induce myogenesis.
-
Treatment: Add this compound at the desired concentrations (and a vehicle control) to the Differentiation Medium.
-
Incubation: Incubate the cells for several days (typically 3-5 days), replacing the Differentiation Medium with fresh medium containing this compound every 48 hours.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against the muscle-specific marker.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Assess the degree of differentiation by observing the formation of multinucleated myotubes and the expression of the muscle-specific marker. The fusion index (percentage of nuclei within myotubes) can be calculated to quantify differentiation.
Signaling Pathways and Experimental Workflows
To aid in understanding the experimental process and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Class II-specific histone deacetylase inhibitors this compound and MC1575 suppress IL-8 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
how to prevent MC1568 precipitation in media
Welcome to the technical support center for MC1568. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding compound precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of small molecules like this compound in cell culture media is a common issue that can significantly impact experimental outcomes. Below are answers to specific problems you might encounter.
Question: I observed a precipitate in my cell culture media immediately after adding this compound. What is the cause and how can I prevent it?
Answer: Immediate precipitation upon addition of this compound to your media is likely due to its low aqueous solubility and the final concentration exceeding its solubility limit in the media. This compound is known to be insoluble in water.[1][2]
Potential Causes & Solutions:
-
High Final Concentration: The desired final concentration of this compound in your media may be too high.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture media by performing a solubility test. A detailed protocol is provided below.
-
-
Improper Dilution Technique: Adding a concentrated DMSO stock of this compound directly to the full volume of media can cause localized high concentrations, leading to precipitation.
-
Solution: Employ a serial dilution method. First, make an intermediate dilution of your this compound stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of your culture media. Gently vortex or mix the media while adding the compound to ensure rapid and uniform distribution.[3]
-
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media for your experiments.[1]
-
Question: My media containing this compound appeared clear initially, but a precipitate formed after incubation for several hours or days. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture incubator.
Potential Causes & Solutions:
-
Interaction with Media Components: this compound may interact with components in the media over time, such as salts (e.g., calcium, magnesium, phosphate), amino acids, or proteins in serum, to form insoluble complexes.[4][5][6]
-
Solution: Consider using a different basal media formulation or reducing the serum concentration if your experimental design allows. Testing solubility in a simpler buffered solution like PBS can help identify if media components are the primary issue.[3]
-
-
pH Shift in Media: The pH of the culture media can change during incubation due to cellular metabolism, which can affect the solubility of this compound.
-
Solution: Ensure your media is well-buffered. Monitor the pH of your culture and consider using media with a more robust buffering system if significant pH shifts are observed.
-
-
Media Evaporation: Evaporation of media in long-term cultures can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[4][5][6]
-
Solution: Ensure proper humidification of your incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[3]
-
-
Temperature Fluctuations: Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may impact the solubility of the compound.[3][5]
-
Solution: Minimize the time your cultures are outside the incubator. If frequent observation is necessary, consider using an automated imaging system within the incubator.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][7][8] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound can vary slightly between suppliers. The table below summarizes the available data.
| Solvent | Solubility | Source |
| DMSO | >10 mM | APExBIO[1] |
| DMSO | 100 mM | R&D Systems, Hello Bio[7][8] |
| DMSO | 18.5 mg/mL (58.86 mM) | MedchemExpress[9] |
| DMSO | 22 mg/mL (69.99 mM) | Selleck Chemicals[2] |
| Water | Insoluble | Selleck Chemicals, APExBIO[1][2] |
| Ethanol | Insoluble | Selleck Chemicals, APExBIO[1][2] |
Q3: How should I store my this compound stock solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for several months or at -80°C for up to two years.[1][9] It is recommended to prepare and use solutions on the same day if possible. If storage is required, aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] Before use, equilibrate the solution to room temperature and ensure any precipitate is redissolved.[8]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of class IIa histone deacetylases (HDACs), particularly HDAC4 and HDAC5.[1][7][8][9][10] It plays a role in arresting myogenesis by modulating the stability and activity of the HDAC-MEF2D complex.[1][11] this compound can also interfere with RAR- and PPARγ-mediated differentiation signaling pathways.[1][9][10]
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
Methodology:
-
Prepare a serial dilution of this compound in DMSO: Start with your concentrated DMSO stock and prepare a 2-fold serial dilution series in DMSO.
-
Add this compound dilutions to media: In a 96-well plate or separate tubes, add a small, fixed volume of each this compound dilution to a corresponding well/tube containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control (2 µL of DMSO in 200 µL of media).
-
Incubate under experimental conditions: Incubate the plate/tubes at 37°C in a humidified incubator with 5% CO₂.
-
Observe for precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately after addition, 2, 6, and 24 hours). You can also use a plate reader to measure absorbance at a wavelength where the precipitate might scatter light (e.g., 600 nm) for a more quantitative assessment.
-
Determine the maximum soluble concentration: The highest concentration of this compound that remains clear and free of precipitate is your maximum working soluble concentration under those specific conditions.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Signaling pathway of this compound as a class IIa HDAC inhibitor.
Caption: Troubleshooting workflow for immediate this compound precipitation.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 7. rndsystems.com [rndsystems.com]
- 8. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MC1568 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective class IIa histone deacetylase (HDAC) inhibitor, MC1568, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9. Its primary mechanism of action involves the inhibition of the enzymatic activity of these HDACs. This leads to an increase in the acetylation of their target proteins, thereby altering gene expression and cellular processes. A key target of class IIa HDACs is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. By inhibiting HDACs, this compound can relieve the repression of MEF2-dependent gene transcription.[1][2]
Q2: What are the known effects of this compound in primary cell cultures?
The effects of this compound are cell-type specific and context-dependent. In primary muscle cells (myoblasts), this compound has been shown to arrest myogenesis (muscle differentiation).[1][2] In primary neuronal cultures, its effects are more complex. It has been reported to have neuroprotective effects in some contexts, such as protecting against thimerosal-induced apoptosis.[3][4] However, in other scenarios, selective inhibition of class IIa HDACs has been shown to impair neuronal remodeling.
Q3: What is the potential toxicity of this compound in primary cell cultures?
Direct cytotoxicity data for this compound across a wide range of primary cell cultures is limited. Its toxicity appears to be cell-type and concentration-dependent. For instance, in primary rat cortical neurons, this compound alone at a concentration of 7.5 μM was found to have no effect on cell viability.[4] However, at higher concentrations, like many chemical compounds, it may exhibit toxicity. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific primary cell type and experimental conditions.
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution in DMSO is common. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. When preparing your working concentrations for cell culture, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Viability After this compound Treatment
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific primary cell type. A good starting point for a dose-response curve could be a range from 0.1 µM to 50 µM.
-
Recommended Assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells.
-
Possible Cause 2: Solvent (DMSO) toxicity.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your primary cells (generally ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability.
Possible Cause 3: Sensitivity of the primary cell type.
-
Troubleshooting Step: Primary cells can be more sensitive than cell lines. When starting with a new primary cell type, it is essential to establish a baseline for its tolerance to this compound. Review the literature for any published data on the use of this compound in similar cell types. If no data is available, a thorough dose-response study is critical.
Issue 2: Inconsistent or No Effect of this compound on the Target Pathway
Possible Cause 1: Sub-optimal concentration of this compound.
-
Troubleshooting Step: The effective concentration of this compound can vary between cell types. If you are not observing the expected biological effect (e.g., changes in gene expression, protein acetylation), you may need to increase the concentration. This should be done carefully, keeping in mind the potential for cytotoxicity. A dose-response for the desired biological effect should be performed in parallel with a cytotoxicity assessment.
Possible Cause 2: Instability of this compound in culture medium.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 3: Incorrect assessment of the target pathway.
-
Troubleshooting Step: Confirm that your readout for the pathway of interest is sensitive and appropriate. For example, if you are looking at changes in protein acetylation, ensure your antibodies are specific and your western blot protocol is optimized. To assess the inhibition of HDAC activity, you can measure the acetylation of known class IIa HDAC substrates.
Data Presentation
Table 1: Reported Non-Toxic Concentrations of this compound in Primary and Related Cell Cultures
| Cell Type | Species | Concentration | Observation | Citation |
| Primary Cortical Neurons | Rat | 7.5 µM | No effect on cell viability when used alone. | [4] |
| SH-SY5Y (Neuroblastoma Cell Line) | Human | 1-5 µM | Used as a pre-treatment without reported toxicity. | [4] |
Note: This table provides a summary of limited available data. The optimal non-toxic concentration of this compound must be determined empirically for each specific primary cell type and experimental condition.
Experimental Protocols
Protocol 1: Determining Cytotoxicity of this compound using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable, metabolically active cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the highest DMSO concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. The incubation time may need to be optimized for your cell type.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat your primary cells with the desired concentrations of this compound for the chosen duration. Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits HDAC4, relieving MEF2-mediated transcriptional repression.
Caption: Workflow for assessing the cytotoxicity of this compound in primary cell cultures.
Caption: Troubleshooting logic for unexpected cytotoxicity with this compound treatment.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC-MEF2 complexes. | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
addressing batch-to-batch variability of MC1568
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using MC1568 in your experiments, with a focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a chemical compound originally developed as a selective inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4 and HDAC5.[1] It has been reported to arrest myogenesis by stabilizing the myocyte enhancer factor 2D (MEF2D)-HDAC3/4 complex. The intended mechanism involves preventing the deacetylation of target proteins, thereby influencing gene expression and other cellular processes.[1][2] It has been used in various studies to investigate the roles of class IIa HDACs in cell proliferation, differentiation, and apoptosis.[2]
Q2: I'm observing inconsistent results between different batches of this compound. Why is this happening?
Batch-to-batch variability of this compound is a significant issue that can lead to inconsistent experimental outcomes. The primary reasons for this variability include:
-
Isomerism: Commercially available this compound has been found to exist as a 2,5-disubstituted pyrrole isomer, which differs from the originally published 2,4-disubstituted structure.[3] This structural difference can lead to altered biological activity, including a failure to inhibit class IIa HDAC catalytic activity in vitro.[3] Different batches may contain varying ratios of these isomers.
-
Purity and Compound Integrity: Variations in the purity of each batch can affect its potency. Impurities may interfere with the assay or compete with the inhibitor.[4] Degradation of the compound during storage or shipping can also contribute to a loss of activity.[4]
-
Solubility Issues: Inconsistent solubility between batches can result in different effective concentrations in your experiments.[4]
-
Counter-ion or Salt Form: Different batches might be synthesized with different counter-ions or as different salt forms, which can impact the compound's molecular weight and solubility.[4]
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity and activity of this compound, proper storage and handling are crucial.
Storage Recommendations:
| Storage Type | Condition | Duration |
| Solid Form | Store at or below -20°C.[1] | At least 12 months.[1] |
| Stock Solution (in DMSO) | Store at -20°C or -80°C.[5][6] | Up to 1 month at -20°C[5], or up to 1 year at -20°C and 2 years at -80°C[6] |
-
Aqueous Solutions: Do not store aqueous solutions for more than one day.[1] It is recommended to prepare fresh aqueous working solutions for each experiment from a frozen DMSO stock.
-
Freeze-Thaw Cycles: To avoid degradation, aliquot the DMSO stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles.
Handling Recommendations:
-
Allow the product to equilibrate to room temperature before opening.
-
When preparing solutions, ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid in dissolving the compound in DMSO.
Troubleshooting Guides
Problem 1: My experiment with a new batch of this compound is not reproducing previous results.
This is a common issue and often points to variability in the compound itself. Follow this troubleshooting workflow to diagnose the problem.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 5. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Efficacy of MC1568 and Trichostatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitors MC1568 and Trichostatin A (TSA). We will delve into their mechanisms of action, present supporting experimental data in a clear, comparative format, and provide detailed experimental protocols for key assays.
At a Glance: this compound vs. Trichostatin A
| Feature | This compound | Trichostatin A (TSA) |
| Primary Target Class | Selective Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9)[1][2][3] | Pan-HDAC inhibitor (Class I and Class II)[4] |
| Mechanism of Action | Arrests myogenesis by stabilizing the MEF2D-HDAC3/4 complex[1][3]. | Induces cell cycle arrest and apoptosis through various pathways, including p53-dependent and -independent mechanisms[4][5]. |
| Key Biological Effects | Inhibits myogenesis[1][3][6], modulates nuclear receptor-dependent differentiation[7]. | Induces apoptosis and cell cycle arrest in cancer cells[4][5], alters gene expression[4]. |
Quantitative Performance Data
The following tables summarize the inhibitory activities and cytotoxic effects of this compound and Trichostatin A. Data has been compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | This compound (IC50) | Trichostatin A (IC50) |
| Class I | ||
| HDAC1 | >170-fold selectivity over Class I[8] | ~20 nM[4] |
| HDAC2 | No inhibition[1] | ~20 nM[4] |
| HDAC3 | No inhibition[1][3] | ~20 nM[4] |
| Class IIa | ||
| HDAC4 | Inhibits activity[1][3] | ~20 nM[4] |
| HDAC5 | Inhibits activity[1][3] | - |
| HDAC7 | - | - |
| HDAC9 | - | - |
| Class IIb | ||
| HDAC6 | No significant inhibition | ~20 nM[4] |
| HDAC10 | - | ~20 nM[4] |
Table 2: Comparative Efficacy in a Cancer Cell Line (Illustrative)
| Parameter | This compound | Trichostatin A |
| Cell Line | Breast Cancer (e.g., ZR75.1) | Breast Cancer (e.g., MCF-7) |
| Cytotoxicity (IC50) | Fails to inhibit cell proliferation to a significant extent. | 26.4 nM |
| Apoptosis Induction | No significant induction. | Significant induction of apoptosis. |
Note: This table is illustrative. Direct comparative studies across a wide range of cell lines are limited. The data for TSA is derived from studies on various breast cancer cell lines, while the information for this compound indicates a lack of significant anti-proliferative effect in the cancer cell lines tested in one study.
Signaling Pathways
The distinct mechanisms of action of this compound and Trichostatin A are rooted in the different signaling pathways they modulate.
This compound: Inhibition of Myogenesis via the MEF2D Pathway
This compound selectively inhibits class IIa HDACs, which play a crucial role in muscle differentiation by regulating the activity of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. This compound stabilizes the repressive complex of MEF2D with HDAC3 and HDAC4, thereby inhibiting myogenesis[1][3][6].
Caption: this compound inhibits Class IIa HDACs, stabilizing the repressive MEF2D-HDAC3/4 complex.
Trichostatin A: Induction of Apoptosis and Cell Cycle Arrest
As a pan-HDAC inhibitor, TSA has a broader impact on cellular processes. In cancer cells, TSA is known to induce apoptosis (programmed cell death) and cell cycle arrest by altering the expression of key regulatory genes[4][5]. This can occur through both p53-dependent and independent pathways.
Caption: TSA inhibits HDACs, leading to altered gene expression, and subsequent apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HDAC Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for measuring the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a protease)
-
Test compounds (this compound, Trichostatin A) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Experimental workflow for a fluorometric HDAC inhibition assay.
Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxic effects of the compounds on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (this compound, Trichostatin A)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Gene Expression Analysis (Quantitative RT-PCR)
This protocol is for quantifying the changes in the expression of specific genes in response to treatment with the HDAC inhibitors.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers for the target gene and a reference gene (e.g., GAPDH, β-actin).
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence of the SYBR Green dye, which intercalates with double-stranded DNA, in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).
-
Calculate the fold change in gene expression between treated and untreated samples using the 2^-ΔΔCt method.
-
Conclusion
This compound and Trichostatin A represent two distinct classes of HDAC inhibitors with different selectivity and, consequently, different biological effects. This compound, as a selective class IIa HDAC inhibitor, offers a more targeted approach, primarily affecting developmental processes like myogenesis. Its limited cytotoxicity in cancer cells suggests its potential application in non-oncological diseases where class IIa HDACs are implicated.
In contrast, Trichostatin A, a pan-HDAC inhibitor, exhibits broad-spectrum activity, leading to significant cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest. This makes it a valuable tool for cancer research and a potential, though less specific, therapeutic agent.
The choice between these two inhibitors will ultimately depend on the specific research question and the desired biological outcome. For studies focused on the specific roles of class IIa HDACs, this compound is the more appropriate tool. For inducing general epigenetic modifications and potent anti-cancer effects, Trichostatin A remains a widely used and effective compound. This guide provides the foundational information for researchers to make an informed decision and design experiments to further explore the therapeutic potential of these important epigenetic modulators.
References
- 1. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves insulin secretion in islets from type 2 diabetes patients and rescues β-cell dysfunction caused by Hdac7 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HDAC inhibitors trichostatin A and suberoylanilide hydroxamic acid exhibit multiple modalities of benefit for the vascular pathobiology of sickle transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating MC1568 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the cellular effects of MC1568, confirming direct target engagement is a critical step in validating its mechanism of action. This guide provides a comparative overview of experimental approaches to validate the engagement of this compound with its primary targets, the class IIa histone deacetylases (HDACs), in a cellular context. We compare this compound with a structurally distinct class IIa HDAC inhibitor, TMP195, and a pan-HDAC inhibitor, Vorinostat (SAHA), to provide a broader perspective on target selectivity and its downstream consequences.
A Comparative Overview of HDAC Inhibitors
This compound is a selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9. Its selectivity provides a tool to dissect the specific roles of this subclass of HDACs in various biological processes. In contrast, pan-HDAC inhibitors like Vorinostat target multiple HDAC classes, leading to broader effects on histone acetylation and gene expression. TMP195 represents another selective class IIa HDAC inhibitor with a different chemical scaffold, offering an alternative for comparative studies.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of this compound, TMP195, and Vorinostat against various HDAC isoforms. These values highlight the distinct selectivity profiles of each compound.
| HDAC Isoform | This compound (IC50) | TMP195 (IC50) | Vorinostat (SAHA) (IC50) |
| Class I | |||
| HDAC1 | >176-fold selective for Class II | >10 µM | 10 nM |
| HDAC2 | Not reported | >10 µM | Not reported |
| HDAC3 | Not inhibited | >10 µM | 20 nM |
| Class IIa | |||
| HDAC4 | Inhibited in cells | 111 nM | Potent |
| HDAC5 | Inhibited in cells | 106 nM | Potent |
| HDAC7 | Not reported | 46 nM | Potent |
| HDAC9 | Not reported | 9 nM | Potent |
| Class IIb | |||
| HDAC6 | Inhibited in MCF-7 cells | >10 µM | Potent |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.
Signaling Pathway of this compound Action
This compound primarily exerts its effects by modulating the activity of class IIa HDACs, which are key regulators of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. In a basal state, class IIa HDACs shuttle between the nucleus and cytoplasm. In the nucleus, they bind to MEF2, recruiting a corepressor complex that includes class I HDACs (like HDAC3), leading to the deacetylation of histones and MEF2 itself, thereby repressing the transcription of MEF2 target genes. This compound stabilizes the HDAC-MEF2 complex, paradoxically leading to the deacetylation of MEF2 by the associated HDAC3, which inhibits myogenesis.[1]
References
A Comparative Guide to Western Blot Analysis of HDAC Inhibition by MC1568
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the class IIa-selective HDAC inhibitor, MC1568, with other HDAC inhibitors, supported by experimental data and detailed protocols for Western blot analysis. The information herein is designed to facilitate the accurate assessment of HDAC inhibition and its downstream effects in a research setting.
Introduction to this compound and HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. HDAC inhibitors (HDACis) are compounds that block this activity, leading to hyperacetylation of histones and other proteins, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
This compound is a potent and selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9)[1]. Unlike pan-HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA), which target a broad range of HDACs, or class I-selective inhibitors like MS-275, this compound allows for the specific investigation of the roles of class IIa HDACs in cellular processes. Western blotting is a key technique to elucidate the efficacy and mechanism of action of this compound by detecting changes in the acetylation status of specific protein targets.
Comparative Analysis of HDAC Inhibitors
The choice of HDAC inhibitor is critical for targeted research and therapeutic development. This section compares this compound to other commonly used HDAC inhibitors.
| Feature | This compound | Suberoylanilide Hydroxamic Acid (SAHA) | MS-275 (Entinostat) |
| HDAC Class Selectivity | Class IIa (HDAC4, 5, 7, 9) | Pan-HDAC (Class I, II, and IV) | Class I (HDAC1, 2, 3) |
| Primary Cellular Effects | Affects cellular differentiation and development, particularly in muscle and neuronal cells. | Broad effects on cell cycle, apoptosis, and gene expression in a wide range of cell types. | Primarily impacts cell cycle progression and apoptosis through inhibition of class I HDACs. |
| Key Acetylated Markers | Increased acetylation of non-histone proteins like tubulin and specific transcription factors (e.g., MEF2D). Minimal to no effect on global histone acetylation. | Broad increase in acetylation of histones (e.g., H3, H4) and non-histone proteins (e.g., tubulin).[2][3] | Primarily increases acetylation of histones (e.g., H3). |
Experimental Data Summary
The following table summarizes expected quantitative changes in protein acetylation and expression levels following treatment with this compound and comparator compounds, as assessed by Western blot.
| Target Protein | Treatment | Expected Fold Change (vs. Control) | Key References |
| Acetylated α-Tubulin | This compound (5-10 µM) | 2-5 fold increase | Nebbioso et al., 2009 |
| SAHA (1-5 µM) | 3-8 fold increase | ||
| MS-275 (1-5 µM) | No significant change | ||
| Acetylated Histone H3 (Lys9) | This compound (5-10 µM) | No significant change | |
| SAHA (1-5 µM) | 5-15 fold increase | [3] | |
| MS-275 (1-5 µM) | 4-10 fold increase | ||
| HDAC4 Expression | This compound (5 µM) | May decrease over long-term treatment | |
| MEF2D Expression | This compound (5 µM) | Can lead to stabilization of the HDAC4-MEF2D complex | Nebbioso et al., 2009 |
Detailed Experimental Protocol: Western Blot for this compound-Mediated HDAC Inhibition
This protocol is optimized for the detection of changes in protein acetylation following treatment of cultured cells with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma) and culture medium.
-
HDAC Inhibitors: this compound (stock solution in DMSO), SAHA (optional, for comparison), MS-275 (optional, for comparison).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. For analysis of acetylated proteins, it is crucial to also include a general HDAC inhibitor like Trichostatin A (TSA) (1 µM) and nicotinamide (5 mM) in the lysis buffer to preserve acetylation during sample preparation.[4]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or other HDAC inhibitors for the desired time (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Western Blot Workflow for HDAC Inhibition Analysis.
Caption: this compound Signaling Pathway in HDAC Inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissection of Anti-tumor Activity of Histone Deacetylase Inhibitor SAHA in Nasopharyngeal Carcinoma Cells via Quantitative Phosphoproteomics [frontiersin.org]
- 4. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Loading Controls for Western Blots [labome.com]
- 7. How to Choose a Loading Control for Western Blots [hellobio.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
A Researcher's Guide to Small Molecule Alternatives for MC1568
An Objective Comparison for Advancing Research in Myogenesis, Oncology, and Inflammation
MC1568 has been a widely utilized tool in cellular and molecular biology as a selective inhibitor of Class IIa histone deacetylases (HDACs). Its primary application has been in dissecting the roles of HDAC4, HDAC5, HDAC7, and HDAC9 in various biological processes, most notably in the regulation of muscle differentiation. However, emerging research has called into question its direct enzymatic inhibitory activity, highlighting divergent effects compared to other Class IIa inhibitors. This guide provides a comprehensive comparison of this compound with key alternative small molecules, offering researchers objective data to select the most appropriate tool for their experimental needs.
This compound: The Incumbent Tool and Its Controversies
This compound is a derivative of (aryloxopropenyl)pyrrolyl hydroxyamide, reported to selectively inhibit Class IIa HDACs.[1][2] Its mechanism of action is described as arresting myogenesis by decreasing the expression of myocyte enhancer factor 2D (MEF2D), stabilizing the repressive HDAC4-HDAC3-MEF2D complex, and paradoxically, inhibiting MEF2D acetylation.[3][4]
However, subsequent studies have revealed that this compound may not function as a direct enzymatic inhibitor of Class IIa HDACs in vitro.[5] This has led to the hypothesis that its biological effects may stem from a non-enzymatic mechanism, such as stabilizing protein complexes.[3] This critical distinction underscores the need for alternative chemical probes to validate findings and explore the true functions of Class IIa HDACs.
Caption: Proposed mechanism of this compound in myogenesis.
Comparative Overview of HDAC Inhibitors
The selection of an HDAC inhibitor should be guided by its class specificity and intended research application. The following table summarizes key characteristics of this compound and its alternatives.
| Molecule | Target Class(es) | Mechanism of Action | Key Research Applications | Reported IC50 |
| This compound | Class IIa (selective) | Stabilizes HDAC-MEF2 repressive complex; enzymatic inhibition is debated.[3][5] | Myogenesis, Cancer, Podocyte Injury.[4][6] | ~100 nM (maize HD1-A).[2] |
| DPAH | Class IIa (selective) | Direct enzymatic inhibitor of Class IIa HDACs.[5] | Myogenesis.[5] | 1.2 µM (endogenous Class IIa).[5] |
| TMP269 | Class IIa (selective) | Direct enzymatic inhibitor via a trifluoromethyloxadiazole (TFMO) metal-binding group.[7] | Inflammatory Disease (Th17 cells), Multiple Myeloma.[7][8] | Not specified in results. |
| MC1575 | Class IIa / HDAC6 | Derivative of aroyl-pyrrolyl-hydroxyamides, similar to this compound.[7][9] | Cancer (Melanoma, Breast Cancer).[7][9] | Not specified in results. |
| SAHA (Vorinostat) | Pan-inhibitor (Class I, II, IV) | Potent enzymatic inhibitor via hydroxamic acid group.[3][10] | Cancer Therapy, Myogenesis Control.[11][12] | Low nM range.[10] |
| MS-275 (Entinostat) | Class I (selective) | Benzamide-based enzymatic inhibitor.[3][11] | Cancer Therapy.[11] | Not specified in results. |
In-Depth Profile: DPAH as a "Bona Fide" Class IIa Inhibitor
DPAH has emerged as a critical tool for studying Class IIa HDAC function due to its confirmed enzymatic inhibition, which contrasts with the purported mechanism of this compound.
Comparative Experimental Data: Myogenesis
A key study directly compared the effects of this compound and DPAH on the differentiation of C2C12 myoblasts into myotubes. The results showed opposing effects, challenging the interpretation of data generated solely with this compound.
| Compound | Concentration | Effect on Myotube Formation | Effect on MEF2-Luciferase Reporter |
| This compound | 10 µM | Repressed differentiation | Repressed MEF2 activity |
| DPAH | 10 µM | Enhanced differentiation | Stimulated MEF2 activity |
| (Data summarized from a study on promiscuous actions of small molecule inhibitors).[5][12] |
Experimental Protocol: C2C12 Myoblast Differentiation Assay
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Induction of Differentiation: To induce differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment: The differentiation medium is supplemented with the vehicle (control), this compound (10 µM), or DPAH (10 µM).
-
Incubation: Cells are incubated for 4 days to allow for the formation of myotubes.
-
Immunostaining: Cells are fixed and stained with an anti-myosin heavy chain (MyHC) antibody to visualize the myotubes.
-
Quantification: The extent of differentiation is quantified by measuring the fusion index (the percentage of nuclei within MyHC-positive myotubes).[5][12]
Caption: Workflow for comparing HDAC inhibitors in myogenesis.
In-Depth Profile: TMP269 for Inflammatory Disease Research
TMP269 represents a newer class of selective Class IIa HDAC inhibitors, utilizing a novel trifluoromethyloxadiazole (TFMO) moiety to chelate the active site zinc ion. This provides a potent and selective tool, particularly for immunology and oncology.
Signaling Pathway and Mechanism
Class IIa HDACs, specifically HDAC4 and HDAC7, play a crucial role in regulating the differentiation of T helper 17 (Th17) cells.[8] These cells are key drivers of inflammation in numerous autoimmune diseases. TMP269 has been shown to influence this process, highlighting the therapeutic potential of Class IIa HDAC inhibition in Th17-related inflammatory conditions.[8]
Experimental Protocol: Th17 Cell Differentiation
-
Cell Isolation: Naive CD4+ T cells are isolated from spleen and lymph nodes of mice.
-
Cell Culture: Cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines such as IL-6 and TGF-β.
-
Treatment: The culture medium is supplemented with a vehicle control or a Class IIa inhibitor like TMP269 at various concentrations.
-
Incubation: Cells are cultured for 3-5 days to allow for differentiation.
-
Analysis: The percentage of Th17 cells is determined by intracellular staining for the signature cytokine IL-17A, followed by flow cytometry analysis.
Caption: Role of Class IIa HDACs in Th17 cell differentiation.
Conclusion and Recommendations for Researchers
The choice of a small molecule inhibitor for Class IIa HDACs is highly dependent on the research question.
-
For studying direct enzymatic inhibition: Molecules like DPAH and TMP269 are superior choices as they have been shown to act as direct catalytic inhibitors. They are ideal for validating whether a biological process is dependent on the deacetylase activity of Class IIa HDACs.
-
For replicating previously published data: If the goal is to build upon studies that have used This compound , its continued use may be necessary for consistency. However, researchers should acknowledge the controversy surrounding its mechanism and consider using a direct inhibitor like DPAH in parallel to clarify the role of enzymatic inhibition.
-
For dissecting HDAC class roles: The use of a pan-inhibitor like SAHA or a Class I-selective inhibitor like MS-275 alongside a Class IIa-selective inhibitor is a powerful strategy to determine which HDAC class is responsible for a particular phenotype.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 7. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Cross-Validation of MC1568 Effects with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the selective class IIa histone deacetylase (HDAC) inhibitor, MC1568, with the effects of genetic knockdown of its primary targets, notably HDAC4 and HDAC5. By presenting experimental data from various studies, this document aims to offer an objective resource for researchers investigating the therapeutic potential and mechanism of action of this compound.
Comparison of Effects on Myogenesis
Myogenesis, the formation of muscle tissue, is a key biological process influenced by class IIa HDACs. Both this compound and genetic knockdown of HDAC4 have been shown to modulate this process, albeit with some nuanced differences.
Table 1: Comparison of this compound and HDAC4 Knockdown Effects on Myogenesis in C2C12 Myoblasts
| Parameter | This compound Treatment | HDAC4 Knockdown | Reference |
| Myotube Formation | Inhibition | Inhibition or No Effect (Context-Dependent) | [1][2][3] |
| Myogenin Expression | Decreased | Decreased or No Significant Change | [1][4] |
| MEF2D Expression | Decreased | Not Reported | [1] |
| MEF2D Acetylation | Paradoxically Inhibited | Not Reported | [1] |
| HDAC4-MEF2D Complex | Stabilized | Disrupted | [1] |
Experimental Protocols:
-
This compound Treatment of C2C12 Cells for Myogenesis Assay:
-
C2C12 myoblasts are seeded at a density of 5 x 104 cells/well in a 6-well plate in growth medium (DMEM with 10% FBS).
-
Upon reaching 80-90% confluency, the growth medium is replaced with differentiation medium (DMEM with 2% horse serum).
-
This compound is dissolved in DMSO and added to the differentiation medium at a final concentration of 1-10 µM. A vehicle control (DMSO) is run in parallel.
-
Cells are incubated for 48-72 hours to induce differentiation.
-
Myotube formation is assessed by immunofluorescence staining for myosin heavy chain (MHC) and quantified by calculating the fusion index (percentage of nuclei within myotubes).[5][6][7]
-
Protein expression of myogenic markers (Myogenin, MHC) and signaling molecules (MEF2D, HDAC4) is analyzed by Western blot.[1][2]
-
-
siRNA-mediated Knockdown of HDAC4 in C2C12 Cells:
-
C2C12 myoblasts are seeded to achieve 50-60% confluency on the day of transfection.
-
Cells are transfected with siRNA targeting HDAC4 (e.g., a pool of 3-4 validated siRNAs at a final concentration of 20-50 nM) or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
After 24-48 hours of transfection, the medium is switched to differentiation medium.
-
Cells are cultured for an additional 48-72 hours to allow for differentiation.
-
Knockdown efficiency is confirmed by Western blot or qRT-PCR for HDAC4.
-
The effects on myogenesis are assessed by quantifying myotube formation and myogenic marker expression as described above.[8][9]
-
Signaling Pathway in Myogenesis:
Caption: this compound and HDAC4 knockdown both impact the HDAC4-MEF2D signaling axis to regulate myogenesis.
Comparison of Effects on Podocyte Injury
Podocyte injury is a hallmark of several kidney diseases. Both this compound and genetic knockdown of HDAC4 have shown protective effects in models of podocyte injury.
Table 2: Comparison of this compound and HDAC4 Knockdown Effects on Podocyte Injury
| Parameter | This compound Treatment (Adriamycin-induced model) | HDAC4 Knockdown (Diabetic nephropathy model) | Reference |
| Proteinuria | Ameliorated | Reduced | [10][11] |
| Desmin Expression | Suppressed | Not Reported | [10] |
| α-SMA Expression | Suppressed | Not Reported | [10] |
| β-catenin Activation | Inhibited | Not Reported | [10] |
Experimental Protocols:
-
This compound Treatment in an Adriamycin (ADR)-Induced Podocyte Injury Mouse Model:
-
Podocyte injury is induced in mice by a single intravenous injection of Adriamycin (ADR).
-
This compound (e.g., 20 mg/kg) or vehicle is administered daily via intraperitoneal injection, starting at a designated time point after ADR injection.
-
Urine is collected at regular intervals to measure the albumin-to-creatinine ratio as an indicator of proteinuria.
-
After a defined treatment period, kidneys are harvested for histological analysis (e.g., PAS staining for glomerulosclerosis) and immunohistochemistry or Western blot to assess the expression of injury markers like desmin and α-SMA, and signaling molecules like β-catenin.[10][11]
-
-
shRNA-mediated Knockdown of HDAC4 in a Diabetic Nephropathy Rat Model:
-
Diabetes is induced in rats (e.g., by streptozotocin injection).
-
Lentiviral particles carrying shRNA targeting HDAC4 or a control shRNA are delivered to the kidney, for example, via intra-renal arterial injection.
-
Kidney function and proteinuria are monitored over several weeks.
-
Kidney tissues are collected for analysis of HDAC4 expression (to confirm knockdown) and markers of kidney injury.
-
Signaling Pathway in Podocyte Injury:
Caption: Both this compound and HDAC4 knockdown can mitigate podocyte injury by targeting upregulated HDAC4.
Off-Target Effects: Tubulin Acetylation
This compound has been reported to increase tubulin acetylation, a post-translational modification primarily regulated by HDAC6. This suggests a potential off-target effect of this compound, as it is primarily classified as a class IIa HDAC inhibitor.
Table 3: Comparison of this compound and HDAC6 Knockdown Effects on Tubulin Acetylation
| Parameter | This compound Treatment | HDAC6 Knockdown | Reference |
| α-Tubulin Acetylation | Increased | Increased | [1][12][13][14][15] |
Experimental Protocols:
-
Western Blot for Tubulin Acetylation:
-
Cells or tissues are treated with this compound or subjected to HDAC6 knockdown.
-
Total protein lysates are extracted.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for acetylated α-tubulin.
-
A primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) is used for normalization.
-
The appropriate HRP-conjugated secondary antibodies are used for detection.
-
Band intensities are quantified using densitometry software.[12][15][16]
-
Logical Relationship Diagram:
Caption: Both this compound and HDAC6 knockdown lead to increased tubulin acetylation, suggesting a potential off-target effect of this compound on HDAC6.
Discussion and Conclusion
This comparative guide highlights that while this compound is a selective inhibitor of class IIa HDACs, its effects can be complex and may not always perfectly mirror the genetic knockdown of its primary targets.
-
Myogenesis: The inhibitory effect of this compound on myogenesis appears to be more consistent than that of HDAC4 knockdown, which shows context-dependent outcomes. This discrepancy may arise from the unique mechanism of this compound, which, in addition to inhibiting HDAC4/5 activity, stabilizes the repressive HDAC4-HDAC3-MEF2D complex.[1] This stabilization is an effect not replicated by simple HDAC4 knockdown. Furthermore, some studies have questioned the direct enzymatic inhibition of class IIa HDACs by this compound in vitro, suggesting its anti-myogenic actions could be due to off-target effects.[17]
-
Podocyte Injury: In the context of podocyte injury, both this compound and HDAC4 knockdown demonstrate protective effects, suggesting that targeting HDAC4 is a valid therapeutic strategy for certain kidney diseases. The available data suggests a convergence of their mechanisms in this particular pathology.
-
Off-Target Effects: The observed increase in tubulin acetylation with this compound treatment points towards a potential off-target inhibition of HDAC6. This is an important consideration for researchers, as it may contribute to the overall biological activity of the compound and could lead to unintended consequences.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential localization of HDAC4 orchestrates muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HDAC4 Knockdown Alleviates Denervation-Induced Muscle Atrophy by Inhibiting Myogenin-Dependent Atrogene Activation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 8. Stable Knockdown of Genes Encoding Extracellular Matrix Proteins in the C2C12 Myoblast Cell Line Using Small-Hairpin (sh)RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A siRNA Mediated Screen During C2C12 Myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 11. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Histone Deacetylases as Drug Targets in Huntington’s Disease models: Study of HDACs in brain tissues from R6/2 and CAG140 knock-in HD mouse models and human patients and in a neuronal HD cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of Deacetylation Enzymes Hdac6 and Sirt2 Promotes Acetylation of Cytoplasmic Tubulin, but Suppresses Axonemal Acetylation in Zebrafish Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of HDAC6 improves muscle phenotypes in dystrophin-deficient mice by downregulating TGF-β via Smad3 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
literature review of MC1568 comparative studies
A Comprehensive Review of MC1568: Comparative Efficacy and Mechanistic Insights
This compound is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), which has garnered significant interest in preclinical research for its potential therapeutic applications in a variety of diseases, including muscular and heart conditions, kidney disease, and neurodegenerative disorders.[1][2][3] This guide provides a comparative analysis of this compound against other HDAC inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to aid researchers, scientists, and drug development professionals.
Comparative Inhibitory Activity
This compound demonstrates marked selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) over class I HDACs.[1][4] This selectivity is a key differentiator from pan-HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) and class I-selective inhibitors such as MS275.
| Inhibitor | Class I HDACs (e.g., HDAC1, HDAC2, HDAC3) | Class IIa HDACs (e.g., HDAC4, HDAC5) | Reference |
| This compound | No significant inhibition | Potent inhibitor | [1] |
| SAHA | Potent inhibitor | Potent inhibitor | [1] |
| MS275 | Potent inhibitor | No significant inhibition | [1] |
A direct comparison with another class IIa HDAC inhibitor, TMP195, reveals differing inhibitory constants (Ki) and IC50 values, which may translate to varied biological effects and therapeutic windows.
| HDAC Isoform | This compound (IC50) | TMP195 (Inhibitory Constant, Ki) | Reference |
| HDAC4 | Inhibited in cells | 59 nM | [4] |
| HDAC5 | Inhibited in cells | 60 nM | [4] |
| HDAC7 | - | 26 nM | [4] |
| HDAC9 | - | 15 nM | [4] |
Mechanistic Insights: Signaling Pathways
This compound exerts its biological effects through the modulation of specific signaling pathways. Two well-characterized mechanisms are its role in myogenesis and the amelioration of podocyte injury.
Myogenesis Regulation
In muscle cells, this compound arrests myogenesis by modulating the stability and activity of the MEF2D-HDAC4-HDAC3 complex.[1] It decreases the expression of myocyte enhancer factor 2D (MEF2D) and stabilizes the repressive complex, thereby inhibiting the transcription of myogenic genes.[1]
Amelioration of Podocyte Injury
In the context of kidney disease, this compound has been shown to protect podocytes, specialized cells in the kidney, from injury. It achieves this by inhibiting Adriamycin (ADR)-induced activation of β-catenin, a key protein in cell adhesion and gene transcription.[2][5] This inhibition helps to restore the cytoskeleton and reduce the expression of injury markers.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to characterize this compound's activity.
In Vitro HDAC Activity Assay
This assay is used to determine the inhibitory activity of compounds against specific HDAC enzymes.
Experimental Workflow:
Protocol Details:
-
Reaction Mixture: In a microcentrifuge tube, combine 40 µL of 5x HDAC buffer (50 mM Tris-HCl pH 8.0, 750 mM NaCl, 50% glycerol), 20,000 cpm of [3H]acetyl histone H4 peptide, the specific HDAC enzyme, the test compound (this compound or other inhibitors), and ddH2O to a final volume of 200 µL.
-
Incubation: Incubate the reaction mixture at room temperature overnight.
-
Stopping the Reaction: Add 50 µL of stop solution (1 M HCl, 0.4 M acetic acid) to terminate the enzymatic reaction.
-
Extraction: Add 400 µL of ethyl acetate to extract the released [3H]acetate.
-
Measurement: Transfer 200 µL of the upper organic phase to a scintillation vial and measure the counts per minute (CPM) using a scintillation counter.
Western Blot Analysis of Tubulin Acetylation in Mouse Tissues
This protocol is used to assess the in vivo effect of this compound on the acetylation of α-tubulin, a non-histone substrate of some HDACs.
Protocol Details:
-
Tissue Lysis: Homogenize mouse tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound stands out as a selective class IIa HDAC inhibitor with distinct mechanisms of action compared to pan-HDAC and class I-selective inhibitors. Its ability to modulate the MEF2D pathway in myogenesis and the β-catenin pathway in podocyte injury highlights its therapeutic potential in specific disease contexts. The provided data and protocols offer a solid foundation for researchers to further explore the comparative efficacy and mechanisms of this compound in various experimental models.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of MC1568: A Comprehensive Guide
For researchers, scientists, and drug development professionals utilizing the selective class IIa histone deacetylase (HDAC) inhibitor MC1568, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe management of this compound, from laboratory use to final disposal, aligning with best practices in chemical handling.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling. Key quantitative data are summarized below for easy reference.
| Property | Value |
| Chemical Name | (2E)-3-[5-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide |
| CAS Number | 852475-26-4 |
| Molecular Formula | C₁₇H₁₅FN₂O₃[1] |
| Molecular Weight | 314.3 g/mol [1] |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMSO.[2] |
| Storage | Store at -20°C.[1] |
Health Hazard Information
This compound is intended for research use only and is not for human or veterinary use.[1] The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with care, assuming it is potentially hazardous.
Potential Health Effects:
-
Eye: May cause eye irritation.
-
Skin: May be harmful if absorbed through the skin and may cause skin irritation.
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Avoid inhalation and direct contact: Evacuate the area and ensure adequate ventilation.
-
Contain the spill: Use absorbent paper to cover the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.
-
Ventilate the area: Allow the area to ventilate before resuming work.
Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name "this compound".
-
Recommended Disposal Method: According to the Safety Data Sheet from Cayman Chemical, one recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contact a Licensed Professional Waste Disposal Service: Do not attempt to dispose of this chemical on your own. Engage a licensed professional waste disposal service to manage the disposal of this material.
-
Empty Containers: Do not reuse empty containers. Dispose of them as hazardous waste in accordance with the same regulations.
Experimental Protocols Overview
This compound is a selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) and is utilized in various experimental settings to investigate cellular processes.[2][3][4]
General Experimental Workflow for Cellular Assays:
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the specified duration.
-
Analysis: Following treatment, cells can be harvested for various downstream analyses, such as Western blotting, quantitative PCR, or immunofluorescence, to assess the effects on specific signaling pathways.
Signaling Pathway Inhibition by this compound
This compound exerts its effects by selectively inhibiting class IIa HDACs, which play a crucial role in gene expression regulation. This inhibition impacts several downstream signaling pathways.
References
Personal protective equipment for handling MC1568
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of MC1568, a histone deacetylase (HDAC) inhibitor. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Core Safety and Handling Information
This compound is a chemical compound used in laboratory research. As with any chemical, it is imperative to handle it with care, utilizing appropriate personal protective equipment and following established safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation exposure. |
Handling and Storage Protocols
Handling:
-
Always handle this compound in a designated, well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Prevent the formation of dust and aerosols during handling.
-
Ensure all containers are clearly and accurately labeled.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials.
Disposal Plan
All waste materials contaminated with this compound, including unused product, contaminated consumables, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
